Tezacaftor-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H27F3N2O6 |
|---|---|
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]indol-5-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C26H27F3N2O6/c1-24(2,13-33)22-8-14-7-18(17(27)10-19(14)31(22)11-16(34)12-32)30-23(35)25(5-6-25)15-3-4-20-21(9-15)37-26(28,29)36-20/h3-4,7-10,16,32-34H,5-6,11-13H2,1-2H3,(H,30,35)/t16-/m1/s1/i1D3,2D3 |
Clave InChI |
MJUVRTYWUMPBTR-PCSXZHBASA-N |
Origen del producto |
United States |
Foundational & Exploratory
Isotopic Purity of Tezacaftor-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical quality attribute of isotopic purity for Tezacaftor-d6, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Tezacaftor. The precise determination of isotopic purity is paramount for its application as an internal standard in quantitative bioanalytical assays, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.
The Significance of Isotopic Purity
This compound is synthesized by replacing six hydrogen atoms with deuterium (B1214612) atoms. This isotopic labeling allows for its use as an internal standard in mass spectrometry-based quantification of Tezacaftor in biological matrices. The deuterated standard is chemically identical to the analyte and exhibits similar chromatographic behavior, but it can be differentiated by its higher mass-to-charge ratio (m/z).
High isotopic purity is essential for:
-
Accurate Quantification: The presence of unlabeled Tezacaftor or partially deuterated species in the internal standard can interfere with the measurement of the analyte, leading to inaccurate results.
-
Method Sensitivity: A high degree of deuteration minimizes the contribution of the internal standard to the analyte's signal, which is crucial for achieving low limits of quantification.
-
Regulatory Compliance: Regulatory bodies require thorough characterization of all reference standards used in drug development and clinical trials.
Determination of Isotopic Purity
The isotopic purity of this compound is typically determined using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
While the exact isotopic purity of a specific batch of this compound can only be confirmed by its certificate of analysis, the following table summarizes typical specifications for high-quality deuterated pharmaceutical standards.
| Parameter | Specification | Method of Analysis |
| Isotopic Purity | ≥ 98% | LC-MS/HRMS |
| Deuterium Enrichment | ≥ 99 atom % D | NMR Spectroscopy |
| Chemical Purity | ≥ 99.0% | HPLC/UPLC |
| Residual Unlabeled | Report Value | LC-MS/HRMS |
| Partially Labeled | Report Value | LC-MS/HRMS |
Experimental Protocols
Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: This method separates this compound from potential impurities and its unlabeled counterpart using liquid chromatography. The mass spectrometer then distinguishes and quantifies the different isotopologues based on their mass-to-charge ratios.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., acetonitrile (B52724)/water) to prepare a stock solution.
-
Perform serial dilutions to create working solutions at a concentration appropriate for LC-MS analysis (typically in the ng/mL to µg/mL range).
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
Column: A reversed-phase column, such as a C18, with appropriate dimensions and particle size.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A flow rate suitable for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: A fixed volume (e.g., 5 µL) is injected.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to detect all isotopologues.
-
Mass Range: A range that includes the m/z of unlabeled Tezacaftor and all deuterated species.
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (d0 to d6).
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the isotopic purity by expressing the peak area of the fully deuterated species (d6) as a percentage of the sum of the peak areas of all isotopologues.
-
Deuterium Enrichment Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H NMR and ²H NMR spectroscopy can be used to confirm the positions of deuterium incorporation and to estimate the deuterium enrichment at each labeled site. In the ¹H NMR spectrum, the absence of signals at the positions of deuteration indicates successful labeling. ²H NMR will show signals corresponding to the deuterium atoms.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 of high isotopic purity).
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
²H NMR: Acquire a deuterium NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Compare the spectrum of this compound with that of unlabeled Tezacaftor. The reduction or absence of proton signals at the expected positions of deuteration confirms the labeling. The degree of enrichment can be estimated by comparing the integrals of the residual proton signals to the integrals of non-deuterated protons in the molecule.
-
²H NMR: The presence of signals in the deuterium spectrum confirms the incorporation of deuterium.
-
Visualizations
Caption: Experimental workflow for determining the isotopic purity of this compound.
Caption: Role of this compound in a bioanalytical workflow.
An In-Depth Technical Guide to Tezacaftor-d6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Tezacaftor-d6, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Tezacaftor. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug metabolism.
Introduction
Tezacaftor (VX-661) is a small molecule drug that functions as a CFTR corrector.[1] It is used in combination with other CFTR modulators to treat cystic fibrosis (CF) in patients with specific mutations in the CFTR gene.[1] Tezacaftor aids in the proper folding and trafficking of the defective CFTR protein to the cell surface, thereby increasing the number of functional chloride channels.[1]
This compound is a stable isotope-labeled version of Tezacaftor, where six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic labeling makes it an invaluable tool in bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, where it is often used as an internal standard for the accurate quantification of Tezacaftor in biological matrices.[2]
Chemical Structure and Properties
The precise location of the six deuterium atoms in commercially available this compound is not always publicly disclosed. However, based on common synthetic strategies for deuterium labeling, they are likely located on metabolically stable positions of the molecule to ensure co-elution with the unlabeled drug during chromatographic separation.
Chemical Structure of Tezacaftor
Below is the chemical structure of the non-deuterated Tezacaftor.
Caption: Chemical structure of Tezacaftor.
Physicochemical Properties
The following tables summarize the key physicochemical properties of Tezacaftor and its deuterated analog, this compound.
Table 1: General Properties
| Property | Value | Reference |
| Tezacaftor | ||
| IUPAC Name | 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-[1-[(2R)-2,3-dihydroxypropyl]-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl]-cyclopropanecarboxamide | [3] |
| Molecular Formula | C₂₆H₂₇F₃N₂O₆ | |
| Molecular Weight | 520.5 g/mol | |
| CAS Number | 1152311-62-0 | |
| Appearance | White to yellow solid | |
| This compound | ||
| Molecular Formula | C₂₆H₂₁D₆F₃N₂O₆ | |
| Molecular Weight | 526.5 g/mol | |
| CAS Number | Not Available |
Table 2: Solubility and Storage
| Property | Value | Reference |
| Solubility (Tezacaftor) | ||
| DMSO | ~30 mg/mL | |
| Ethanol | ~25 mg/mL | |
| Water | Insoluble | |
| Storage Conditions | ||
| Solid Form | 4°C, stored under nitrogen | |
| In Solvent | -80°C for 1 year; -20°C for 6 months (stored under nitrogen) |
Mechanism of Action
Tezacaftor is a CFTR corrector that targets the most common CF-causing mutation, F508del. This mutation leads to misfolding of the CFTR protein and its subsequent degradation, resulting in a reduced quantity of the protein at the cell surface. Tezacaftor acts as a chaperone, aiding in the conformational stability of the F508del-CFTR protein, which allows for its proper processing and trafficking to the cell membrane.
Caption: Mechanism of action of Tezacaftor.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative bioanalytical methods. Below is a general protocol for the quantification of Tezacaftor in plasma using LC-MS/MS.
Quantification of Tezacaftor in Plasma by LC-MS/MS
Objective: To accurately measure the concentration of Tezacaftor in human plasma samples.
Materials:
-
Human plasma samples
-
Tezacaftor analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (protein precipitation agent)
-
Formic acid
-
Water (LC-MS grade)
-
LC-MS/MS system with a C18 column
Methodology:
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected range of Tezacaftor concentrations).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM transitions for Tezacaftor and this compound should be optimized for the specific instrument.
-
-
Workflow Diagram:
Caption: LC-MS/MS sample preparation workflow.
Conclusion
This compound is an essential tool for the accurate and precise quantification of Tezacaftor in biological samples. Its use as an internal standard in LC-MS/MS assays is critical for pharmacokinetic and drug metabolism studies, contributing to the overall understanding and development of CFTR modulator therapies. This guide provides foundational information for researchers and scientists working with this important deuterated compound.
References
In-Depth Technical Guide: Synthesis and Characterization of Tezacaftor-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Tezacaftor-d6, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Tezacaftor. This document details the mechanism of action, a plausible synthetic pathway, characterization methodologies, and relevant data for researchers in drug development and metabolic studies.
Introduction to Tezacaftor and Deuterated Analogs
Tezacaftor is a CFTR corrector that aids in the cellular processing and trafficking of the CFTR protein, particularly for individuals with the F508del mutation, the most common mutation in the cystic fibrosis gene. By improving the conformational stability of the CFTR protein, Tezacaftor increases the quantity of the protein at the cell surface, leading to enhanced chloride ion transport.[1] It is a component of approved combination therapies for cystic fibrosis.
The introduction of stable isotopes, such as deuterium (B1214612) (²H or D), into drug molecules is a common strategy in pharmaceutical research. Deuterated compounds like this compound are valuable as internal standards for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical properties but distinct mass. This allows for precise quantification of the non-deuterated drug in biological matrices.
Mechanism of Action: The CFTR Processing Pathway
Tezacaftor functions by correcting the misfolding of the CFTR protein that occurs due to certain mutations. This correction allows the protein to be properly processed through the cellular machinery and trafficked to the plasma membrane where it can function as a chloride channel.
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Tezacaftor and the molecular formula of the deuterated analog (C₂₆H₂₁D₆F₃N₂O₆).[2] The deuteration likely occurs on the two methyl groups of the 2-hydroxypropan-2-yl moiety, which can be achieved by using a deuterated acetone (B3395972) precursor.
The overall synthesis is a convergent process involving the preparation of two key fragments followed by their coupling.
Proposed Synthetic Workflow
Experimental Protocols (Hypothesized)
The following protocols are based on established methods for the synthesis of Tezacaftor, with modifications to incorporate the deuterium labels.
Step 1: Synthesis of the Deuterated Indole Core A key step is the introduction of the hexadeuterated tertiary alcohol group. This can be achieved via a Grignard reaction on an appropriate indole ester intermediate using a Grignard reagent prepared from methyl-d3 iodide, or by direct addition to an indole ketone precursor using methyl-d3 magnesium bromide. A more direct approach involves the reaction with deuterated acetone.
Step 2: Synthesis of the Cyclopropyl (B3062369) Carboxylic Acid Fragment The synthesis of the 1-(2,2-difluorobenzo[d][3][4]dioxol-5-yl)cyclopropane-1-carboxylic acid fragment follows previously reported non-deuterated procedures.[1]
Step 3: Amide Coupling and Deprotection The deuterated amino-indole fragment is coupled with the acid chloride of the cyclopropyl carboxylic acid fragment. Subsequent deprotection of any protecting groups on the diol side-chain yields the final this compound product.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.
Characterization Data
| Parameter | Non-Deuterated Tezacaftor | This compound | Method |
| Molecular Formula | C₂₆H₂₇F₃N₂O₆ | C₂₆H₂₁D₆F₃N₂O₆ | - |
| Molecular Weight | 520.51 g/mol [3] | 526.5 g/mol [2] | - |
| Monoisotopic Mass | 520.1821 Da[4] | 526.2198 Da (Calculated) | Mass Spectrometry |
| Purity | ≥98% (Typical) | ≥98% (Expected) | HPLC |
| Isotopic Enrichment | N/A | ≥98% (Expected) | Mass Spectrometry / NMR |
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the chemical purity of this compound.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: UV at 292 nm.
-
-
Expected Result: A single major peak corresponding to this compound, with purity calculated based on the peak area percentage.
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight and isotopic enrichment.
-
Technique: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).
-
Expected Result: The mass spectrum should show a prominent parent ion peak at m/z corresponding to [M+H]⁺ (527.22) for this compound, a 6-mass unit shift from the non-deuterated compound ([M+H]⁺ at 521.18). The isotopic distribution pattern will confirm the presence of six deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure and pinpoint the locations of deuteration.
-
Techniques: ¹H NMR and ¹³C NMR.
-
Solvent: DMSO-d₆.
-
Expected ¹H NMR Result: The spectrum of this compound will be identical to that of Tezacaftor, except for the complete absence of the singlet signal corresponding to the two methyl groups on the 2-hydroxypropan-2-yl side chain.
-
Expected ¹³C NMR Result: The signal for the deuterated methyl carbons will be observed as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog. The signal for the quaternary carbon attached to the CD₃ groups will also show a change in multiplicity.
Experimental Analysis Workflow
References
- 1. The synthesis method of Tezacaftor_Chemicalbook [chemicalbook.com]
- 2. clearsynth.com [clearsynth.com]
- 3. clearsynth.com [clearsynth.com]
- 4. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide | C26H27F3N2O6 | CID 46199646 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to Commercially Available Tezacaftor-d6 Standards for Research and Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Tezacaftor-d6 standards, their application in bioanalytical methods, and best practices for their use. This compound, a stable isotope-labeled (SIL) analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector Tezacaftor, serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use is critical for achieving accurate, precise, and robust quantification of Tezacaftor in complex biological matrices.
Commercial Availability and Specifications
This compound is available from specialized chemical suppliers. While specific product details may vary between batches and suppliers, the following tables summarize the key information for commercially available this compound standards. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed quantitative data.
Table 1: General Specifications of Commercially Available this compound
| Parameter | Specification | Source(s) |
| Chemical Name | (R)-1-(2,2-difluorobenzo[d][1][2]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(2-(hydroxymethyl)propan-2-yl-1,1,1,3,3,3-d6)-1H-indol-5-yl)cyclopropane-1-carboxamide | Generic Supplier Information |
| Molecular Formula | C₂₆H₂₁D₆F₃N₂O₆ | Clearsynth, Chromato Scientific[1][3] |
| Molecular Weight | 526.5 g/mol | Clearsynth, Chromato Scientific[1] |
| CAS Number | Not Assigned (NA) | Clearsynth, Chromato Scientific |
Table 2: Representative Quality Specifications for this compound Standards
| Parameter | Typical Specification | Importance in Bioanalysis |
| Chemical Purity (by HPLC/UPLC) | ≥98% | Ensures that the standard is free from other chemical impurities that could interfere with the analysis or lead to inaccurate concentration calculations. |
| Isotopic Purity (by MS) | ≥98% | Represents the percentage of the compound that is the desired deuterated species (d6). High isotopic purity minimizes interference from unlabeled (d0) or partially labeled species. |
| Isotopic Enrichment | ≥98% Deuterium (B1214612) | Specifies the percentage of deuterium atoms at the labeled positions. High enrichment is crucial for accurate quantification and minimizing cross-signal contribution. |
| Formulation | Neat Solid (crystalline or amorphous powder) | Typically supplied as a solid to be dissolved in a suitable solvent for the preparation of stock solutions. |
| Storage Conditions | 2-8°C or -20°C, protected from light and moisture. | Proper storage is essential to maintain the chemical and isotopic integrity of the standard. |
The Rationale for Using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis. The near-identical physicochemical properties to the analyte ensure that it behaves similarly throughout the entire analytical workflow, from sample extraction to detection. This co-elution and similar ionization response allow for effective compensation for variability in sample preparation, injection volume, and matrix effects, ultimately leading to more accurate and precise results.
Experimental Protocol: Quantification of Tezacaftor in Human Plasma using this compound as an Internal Standard
The following is a representative experimental protocol for the quantification of Tezacaftor in human plasma using LC-MS/MS. This protocol is based on methodologies described in the scientific literature for the bioanalysis of CFTR modulators.
1. Preparation of Stock and Working Solutions
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh the required amount of this compound and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), in a Class A volumetric flask.
-
Tezacaftor Analyte Stock Solution (1 mg/mL): Prepare in the same manner as the IS stock solution.
-
Working Solutions: Prepare serial dilutions of the stock solutions in an appropriate solvent to create calibration standards and quality control (QC) samples at various concentrations. The IS working solution should be prepared at a concentration that provides a stable and reproducible signal.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of human plasma (calibrators, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution to each tube (except for blank samples) and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
3. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Tezacaftor: Q1/Q3 (e.g., 521.2 -> 362.1)
-
This compound: Q1/Q3 (e.g., 527.2 -> 368.1) (Note: Specific MRM transitions should be optimized in-house)
-
4. Data Analysis
The concentration of Tezacaftor in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve generated from the standards with known concentrations.
Bioanalytical Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical method using this compound as an internal standard.
Conclusion
Commercially available this compound standards are indispensable tools for the accurate and reliable quantification of Tezacaftor in biological matrices. This guide provides a comprehensive overview of the available standards, their critical quality attributes, and a representative protocol for their application in a bioanalytical setting. By adhering to best practices in the handling, storage, and application of these standards, researchers can ensure the generation of high-quality data essential for pharmacokinetic studies and drug development.
References
A Technical Guide to the Certificate of Analysis for Tezacaftor-d6
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive explanation of a typical Certificate of Analysis (CoA) for Tezacaftor-d6, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Tezacaftor (B612225). This document is intended to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes and analytical methodologies used to ensure the identity, purity, and quality of this stable isotope-labeled compound.
Overview of this compound
Tezacaftor is a CFTR corrector that facilitates the cellular processing and trafficking of the CFTR protein to the cell surface, thereby increasing the amount of functional protein.[1] The deuterated version, this compound, is a valuable tool in pharmacokinetic and metabolism studies, often used as an internal standard in analytical methods like liquid chromatography-mass spectrometry (LC-MS).[2][3] Its increased molecular weight due to the deuterium (B1214612) atoms allows for its clear differentiation from the non-labeled drug in biological matrices.
Representative Certificate of Analysis
A Certificate of Analysis for this compound provides a summary of the quality control tests performed on a specific batch of the material. Below is a representative example of the data that would be presented.
Product Information
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | Not Available |
| Molecular Formula | C₂₆H₂₁D₆F₃N₂O₆ |
| Molecular Weight | 526.5 g/mol |
| Chemical Structure | (See Figure 1 below) |
Analytical Data
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Identity by ¹H NMR | Consistent with structure | Conforms | Nuclear Magnetic Resonance |
| Identity by MS | Consistent with structure | Conforms | Mass Spectrometry |
| Purity by HPLC | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |
| Isotopic Purity | ≥ 98% Deuterium Incorporation | Conforms | Mass Spectrometry |
| Storage | -20°C, protect from light | - | - |
Physicochemical Properties
Tezacaftor possesses specific physicochemical properties that are important for its formulation and biological activity.
| Property | Value |
| Molecular Weight | 520.51 g/mol [4] |
| XLogP | 2.67[5] |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 9 |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Analytical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.
Caption: A logical workflow for the quality control of this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in the Certificate of Analysis.
Identity by ¹H NMR (Proton Nuclear Magnetic Resonance)
-
Objective: To confirm the chemical structure of the molecule by analyzing the chemical shifts and splitting patterns of its protons.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d6.
-
Protocol:
-
A small amount of the this compound sample is accurately weighed and dissolved in approximately 0.7 mL of DMSO-d6 in an NMR tube.
-
The sample is placed in the NMR spectrometer.
-
The ¹H NMR spectrum is acquired.
-
The resulting spectrum is compared to a reference spectrum or to the expected chemical shifts and coupling constants for Tezacaftor. The absence of signals at the positions where deuterium has been incorporated confirms successful labeling.
-
Identity and Isotopic Purity by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of this compound and to determine its isotopic purity.
-
Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Protocol:
-
The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
The solution is infused into the mass spectrometer.
-
The mass spectrum is acquired in positive ion mode.
-
The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ is compared to the calculated theoretical mass.
-
The isotopic distribution is analyzed to confirm the level of deuterium incorporation.
-
Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound by separating it from any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Method Parameters (based on published methods for Tezacaftor):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a buffered aqueous solution (e.g., triethylamine (B128534) buffer at pH 4.2). A typical starting composition could be 40:60 (v/v) methanol:buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm.
-
Column Temperature: Ambient.
-
-
Protocol:
-
A standard solution of this compound is prepared in a suitable diluent (e.g., methanol).
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded.
-
The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity as a percentage.
-
This technical guide provides a framework for understanding the essential components of a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the manufacturer.
References
- 1. researchgate.net [researchgate.net]
- 2. clearsynth.com [clearsynth.com]
- 3. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound Tezacaftor - Chemdiv [chemdiv.com]
- 5. tezacaftor | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
In-Depth Technical Guide on Tezacaftor-d6: Properties, Mechanism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tezacaftor-d6, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Tezacaftor. This document details its molecular properties, the mechanism of action of Tezacaftor, and its application in analytical methodologies.
Molecular Profile of this compound
This compound is a stable isotope-labeled version of Tezacaftor, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), ensuring accuracy and precision in the measurement of Tezacaftor in biological matrices.
Chemical and Physical Properties
The key molecular details for Tezacaftor and its deuterated form, this compound, are summarized below.
| Property | Tezacaftor | This compound | Reference |
| Molecular Formula | C26H27F3N2O6 | C26H21D6F3N2O6 | [1][2][3] |
| Molecular Weight | 520.50 g/mol | 526.5 g/mol | [2][3][4] |
| Appearance | White to off-white or yellow solid | - | [2][3] |
| Purity (HPLC/LCMS) | 96.30% to 99.94% | - | [2][3] |
| Storage Conditions | Powder: -20°C (3 years) or 4°C under nitrogen. In solvent: -80°C (6-12 months), -20°C (1-6 months) | - | [2][3] |
Mechanism of Action: CFTR Correction
Tezacaftor is a CFTR corrector that targets the underlying molecular defect in cystic fibrosis (CF) caused by specific mutations in the CFTR gene, most notably the F508del mutation.[5] This mutation leads to misfolding of the CFTR protein, preventing its proper processing and trafficking to the cell surface.[5][6]
The CFTR protein is synthesized in the endoplasmic reticulum (ER), where it undergoes a complex folding process.[7][8] The ER quality control (ERQC) machinery identifies and targets misfolded proteins, like the F508del-CFTR, for degradation via the ubiquitin-proteasome pathway.[7] This results in a reduced quantity of functional CFTR channels at the plasma membrane.[6]
Tezacaftor facilitates the cellular processing and trafficking of the F508del-CFTR protein.[5][6] By binding to the misfolded protein, it helps to stabilize its conformation, allowing it to bypass the ERQC and traffic to the cell surface through the Golgi apparatus.[5][6] This increases the density of CFTR channels at the plasma membrane, leading to increased chloride ion transport.[5][6] Tezacaftor is often used in combination with a CFTR potentiator, such as Ivacaftor, which enhances the channel's opening probability.[5]
Below is a diagram illustrating the CFTR protein processing and trafficking pathway and the corrective action of Tezacaftor.
Experimental Protocol: Quantification of Tezacaftor using this compound
This compound is utilized as an internal standard (IS) in LC-MS/MS methods for the accurate quantification of Tezacaftor in biological samples, such as plasma. The following is a representative experimental protocol synthesized from various validated methods.[9][10][11]
Materials and Reagents
-
Tezacaftor analytical standard
-
This compound internal standard
-
Human plasma (blank and study samples)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (optional, for mobile phase)
-
Water (ultrapure)
Sample Preparation
-
Spiking: To a 50 µL aliquot of human plasma, add 5 µL of the this compound internal standard working solution (e.g., 0.5 µg/mL). For calibration standards and quality control samples, add the appropriate concentrations of the Tezacaftor analytical standard.[9][11]
-
Protein Precipitation: Add 200-300 µL of acetonitrile or methanol to the plasma samples to precipitate proteins.[9][11]
-
Vortexing and Centrifugation: Vortex the samples thoroughly (e.g., for 60 seconds) and then centrifuge at high speed (e.g., 13,000-20,000 x g) for 5-10 minutes to pellet the precipitated proteins.[9][11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[9]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A reversed-phase C18 column (e.g., Hypersil Gold aQ, Symmetry C18).[9]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Tezacaftor and this compound. For example, a transition for Tezacaftor could be 521.3 → 387.0, and for a deuterated version like Tezacaftor-d4, it could be 525.2 → 391.1.[10]
Data Analysis
The concentration of Tezacaftor in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve constructed from the standards with known concentrations.
The following diagram illustrates the experimental workflow for the quantification of Tezacaftor.
References
- 1. Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. clearsynth.com [clearsynth.com]
- 5. atsjournals.org [atsjournals.org]
- 6. Tezacaftor/Ivacaftor in Subjects with Cystic Fibrosis and F508del/F508del-CFTR or F508del/G551D-CFTR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnbc.propesp.ufpa.br [pnbc.propesp.ufpa.br]
- 8. CFTR Folding: From Structure and Proteostasis to Cystic Fibrosis Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Tezacaftor-d6 for Mass Spectrometry
This technical guide provides a comprehensive overview of the use of this compound as an internal standard in the quantitative analysis of Tezacaftor using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the bioanalysis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators.
Tezacaftor is a CFTR corrector used in combination with other modulators to treat cystic fibrosis. Accurate quantification of Tezacaftor in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification, as it effectively compensates for variability in sample preparation and instrument response.[1][2]
The Role of this compound as an Internal Standard
Stable isotope-labeled internal standards (SIL-ISs) are the preferred choice for quantitative mass spectrometry because they are chemically and structurally almost identical to the analyte of interest.[2] this compound, a deuterated form of Tezacaftor, co-elutes with the unlabeled drug during chromatography and exhibits nearly identical ionization efficiency and matrix effects.[2] This mimicry allows for highly accurate and precise quantification by correcting for potential errors that can be introduced during various stages of the analytical process, from sample extraction to detection.[1][2][3] The quantification is based on the ratio of the analyte's signal to the internal standard's signal, which remains stable even with variations in sample handling.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of Tezacaftor using a deuterated internal standard, as reported in various validated LC-MS/MS methods.
Table 1: Linearity and Limit of Quantification
| Analyte | Linearity Range (µg/mL) | Lower Limit of Quantification (LLOQ) (µg/mL) | Reference |
| Tezacaftor | 0.01 - 10.0 | 0.01 | [4][5] |
| Tezacaftor | 0.020 - 12.000 | 0.020 | [6][7] |
| Tezacaftor | 0.008 - 12 | 0.008 | [8][9] |
| Tezacaftor | 1.0 - 15.02 (ng/mL) | 1.0 (ng/mL) | |
| Tezacaftor | 0.1 - 20 | Not Specified | [10] |
| Tezacaftor | 20.160 (ng/mL) | 20.160 (ng/mL) | [11] |
Table 2: Accuracy and Precision
| Analyte | Quality Control Level | Within-Run Accuracy (%) | Between-Run Accuracy (%) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Reference |
| Tezacaftor | LLOQ | 99.7 - 116 | 99.7 - 116 | <12.7 | <12.7 | [4][5] |
| Tezacaftor | >LLOQ | 95.8 - 112.9 | 95.8 - 112.9 | <6.7 | <6.7 | [4][5] |
| Tezacaftor | LLOQ & QCs | 80 - 120 (for LLOQ), 85 - 115 (for QCs) | 80 - 120 (for LLOQ), 85 - 115 (for QCs) | ±20 (for LLOQ), ±15 (for QCs) | ±20 (for LLOQ), ±15 (for QCs) | [6] |
| Tezacaftor | LLOQ & QCs | ≤15 | ≤15 | ≤15 | ≤15 | [10] |
| Tezacaftor | LLOQ | 101.77 | Not Specified | 4.07 | Not Specified | [11] |
Experimental Protocols
The following sections detail the typical methodologies employed for the quantitative analysis of Tezacaftor in biological matrices like plasma and sputum, using this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Tezacaftor and its internal standard from biological samples.[4][5][8][9]
-
Sample Aliquoting : Pipette a small volume of the biological sample (e.g., 20 µL or 50 µL) into a clean microcentrifuge tube.[4][5][8][9]
-
Internal Standard Addition : Add a solution containing this compound to the sample. This is often combined with the protein precipitation solvent.[4][5]
-
Protein Precipitation : Add a volume of a cold organic solvent, typically methanol (B129727) or acetonitrile, to precipitate the proteins.[6][7][8][9] For example, 500 µL of the internal standard solution in the precipitating solvent can be used.[4]
-
Vortexing and Incubation : Vortex the samples for approximately 1 minute to ensure thorough mixing. Some protocols may include a cooling step (e.g., 10 minutes at -20°C) to enhance protein precipitation.[4]
-
Centrifugation : Centrifuge the samples at a high speed (e.g., 4000 rpm or 20,000 x g) for about 5 minutes to pellet the precipitated proteins.[4][6]
-
Supernatant Transfer : Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.[6]
Liquid Chromatography
Chromatographic separation is essential to resolve Tezacaftor and this compound from other matrix components.
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[4][8][9]
-
Column : A reversed-phase C18 column is commonly employed for separation.[4][8][9] An example is a HyPURITY C18 HPLC column (50 × 2.1 mm, 1.9 µm).[4]
-
Mobile Phase : The mobile phase typically consists of a mixture of an aqueous solution (Eluent A) and an organic solvent (Eluent B).
-
Eluent A : 0.1% vol/vol formic acid and 0.05% vol/vol ammonium (B1175870) formate (B1220265) in ultrapure water.[4]
-
Eluent B : 0.1% vol/vol formic acid and 0.05% vol/vol ammonium formate in acetonitrile.[4]
-
-
Gradient Elution : A gradient elution is often used to achieve optimal separation. An example gradient is as follows:
-
Start with 65% A and 35% B.
-
At 3.0 minutes, change to 25% A and 75% B.
-
At 3.01 minutes, change to 10% A and 90% B and hold for 1 minute.[4]
-
-
Flow Rate : A typical flow rate is 0.5 mL/min.[4]
-
Injection Volume : A small volume of the prepared sample, such as 2 µL, is injected into the LC system.[4]
Tandem Mass Spectrometry
The mass spectrometer is used for the sensitive and selective detection and quantification of Tezacaftor and this compound.
-
Mass Spectrometer : A triple-quadrupole mass spectrometer is commonly used for quantitative analysis.[4][8][9]
-
Ionization Mode : Positive electrospray ionization (ESI) is typically used.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both Tezacaftor and this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of Tezacaftor using this compound as an internal standard.
Caption: Workflow for Tezacaftor quantification using an internal standard.
Logical Relationship of Internal Standardization
The diagram below illustrates the principle of using an internal standard to correct for analytical variability.
Caption: Principle of internal standardization for accurate quantification.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients | Semantic Scholar [semanticscholar.org]
- 11. japsonline.com [japsonline.com]
The Application of Deuterated Tezacaftor in Preclinical and Clinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacaftor is a small molecule corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a key component in the treatment of cystic fibrosis (CF). It functions by addressing the misprocessing of the F508del-CFTR protein, facilitating its trafficking to the cell surface. In the landscape of CFTR modulator research and development, the use of stable isotope-labeled compounds, particularly deuterated analogs, is pivotal for rigorous bioanalytical assessment. This technical guide provides an in-depth exploration of the applications of deuterated Tezacaftor, focusing on its role as an internal standard in pharmacokinetic studies and its importance in the broader context of CFTR modulator research. While deuteration of some CFTR modulators, such as Ivacaftor (resulting in Deutivacaftor), has been explored to alter metabolic profiles, the primary application of deuterated Tezacaftor in research to date is as a critical tool for quantitative analysis.
Core Application: Deuterated Tezacaftor as an Internal Standard
The primary and most critical application of deuterated Tezacaftor, such as Tezacaftor-d4, is as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several key reasons:
-
Mimics Analyte Behavior: A deuterated internal standard is chemically almost identical to the analyte of interest (the non-deuterated drug). This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for variability in these steps.[2]
-
Co-elution: Ideally, the deuterated standard co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.
-
Improved Accuracy and Precision: By normalizing the analyte's signal to the internal standard's signal, the method's accuracy and precision are significantly improved, which is crucial for regulated bioanalytical method validation.[3]
Quantitative Data Presentation
The use of deuterated Tezacaftor as an internal standard is essential for accurately determining the pharmacokinetic (PK) parameters of Tezacaftor in preclinical and clinical studies. Below is a summary of representative pharmacokinetic parameters of Tezacaftor, obtained through studies that would typically employ a deuterated internal standard for quantification.
| Pharmacokinetic Parameter | Population | Value | Citation |
| Time to Maximum Concentration (Tmax) | Healthy Subjects | ~3 hours | |
| Apparent Terminal Half-life (t1/2) | Healthy Subjects | ~74.8 hours | |
| Area Under the Curve (AUCτ) | Moderate Hepatic Impairment | 1.20-fold higher vs. Healthy | |
| Maximum Concentration (Cmax) | Moderate Hepatic Impairment | Similar to Healthy | |
| Protein Binding | Human Plasma | ~99% |
Signaling Pathway and Experimental Workflows
CFTR Protein Processing and Trafficking Pathway
Tezacaftor acts as a CFTR corrector, influencing the protein's folding and trafficking through the cellular quality control machinery. The following diagram illustrates the key steps in this pathway.
Caption: CFTR protein processing and the corrective action of Tezacaftor.
Bioanalytical Workflow for Tezacaftor Quantification
The quantification of Tezacaftor in biological matrices is a multi-step process that relies on the use of a deuterated internal standard for accuracy. The following diagram outlines this typical workflow.
Caption: Workflow for Tezacaftor quantification using a deuterated internal standard.
Experimental Protocols
Protocol 1: Quantification of Tezacaftor in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol describes a general method for the simultaneous quantification of Tezacaftor and other CFTR modulators in human plasma.
1. Materials and Reagents
-
Tezacaftor analytical standard
-
Tezacaftor-d4 (or Tezacaftor-d9) as an internal standard (IS)
-
Human plasma (drug-free)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Solutions
-
Stock Solutions: Prepare individual stock solutions of Tezacaftor and Tezacaftor-d4 in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Tezacaftor stock solution with methanol or a methanol/water mixture to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the Tezacaftor-d4 stock solution with methanol to a final concentration of, for example, 0.5 µg/mL.
3. Sample Preparation
-
To a 50 µL aliquot of plasma sample (calibration standard, quality control sample, or unknown sample), add 5-10 µL of the internal standard working solution.
-
Vortex the sample briefly.
-
Add 200-300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for approximately 1 minute.
-
Centrifuge the samples at high speed (e.g., 13,000-20,000 x g) for 5-10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase.
4. LC-MS/MS Conditions
-
LC System: A UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Hypersil Gold aQ, 50 mm x 2.1 mm, 1.9 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for Tezacaftor and Tezacaftor-d4 need to be optimized.
5. Data Analysis
-
Integrate the peak areas for the MRM transitions of both Tezacaftor and Tezacaftor-d4.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Tezacaftor in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Deuterated Tezacaftor is an indispensable tool in the research and development of CFTR modulators. Its primary application as an internal standard in LC-MS/MS bioanalysis ensures the generation of high-quality, reliable pharmacokinetic data, which is fundamental for understanding the absorption, distribution, metabolism, and excretion of Tezacaftor in preclinical and clinical settings. The detailed protocols and workflows presented in this guide highlight the critical role of deuterated Tezacaftor in advancing our understanding and optimizing the therapeutic use of this important cystic fibrosis medication. As research in this field continues, the demand for such precise analytical tools will remain paramount.
References
Methodological & Application
Application Note: High-Throughput Quantification of Tezacaftor in Human Plasma using a Validated LC-MS/MS Method with Tezacaftor-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tezacaftor in human plasma. The method utilizes a simple protein precipitation for sample preparation and Tezacaftor-d6 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. Chromatographic separation is achieved on a reverse-phase C18 column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated according to current bioanalytical method validation guidelines and demonstrated excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range. This high-throughput method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Tezacaftor.
Introduction
Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, approved for the treatment of cystic fibrosis in patients with specific CFTR gene mutations.[1][2][3] Therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens and ensuring patient safety and efficacy.[4][5][6] A reliable and efficient analytical method for the quantification of Tezacaftor in biological matrices is therefore essential.[1][2][3] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[4][5][7] This application note presents a detailed protocol for a validated LC-MS/MS method for the determination of Tezacaftor in human plasma using this compound as the internal standard. The simple protein precipitation extraction procedure and rapid chromatographic runtime allow for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Tezacaftor and this compound reference standards were of high purity (≥98%).
-
HPLC-grade methanol (B129727) and acetonitrile (B52724) were used.[1][8]
-
Human plasma (K2-EDTA) was sourced from an accredited biobank.
-
All other chemicals and reagents were of analytical grade.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution was used.[1][4]
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was employed for detection.[1][7]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tezacaftor and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Tezacaftor stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
Sample Preparation
A simple protein precipitation method was employed for the extraction of Tezacaftor from human plasma.[1][9][10]
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma (calibrator, QC, or unknown sample), add 150 µL of the IS working solution (100 ng/mL this compound in methanol).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 1.5 | 95 |
| 2.0 | 95 |
| 2.1 | 30 |
| 3.0 | 30 |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| MRM Transitions | As described in Table 2 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |
|---|---|---|---|---|
| Tezacaftor | 520.2 | 288.1 | 35 | 100 |
| This compound | 526.2 | 294.1 | 35 | 100 |
Method Validation and Results
The method was validated for linearity, accuracy, precision, selectivity, and stability.
Linearity
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL for Tezacaftor in human plasma. A linear regression with a 1/x² weighting factor was used to construct the calibration curve. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 3. The accuracy was within 85-115% of the nominal values (80-120% for LLOQ), and the precision (%CV) was ≤15% (≤20% for LLOQ), meeting the acceptance criteria.[1]
Table 3: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Accuracy (%) (n=6) | Intra-Day Precision (%CV) (n=6) | Inter-Day Accuracy (%) (n=18, 3 days) | Inter-Day Precision (%CV) (n=18, 3 days) |
|---|---|---|---|---|---|
| LLOQ | 10 | 98.5 | 8.2 | 101.2 | 9.5 |
| LQC | 30 | 102.1 | 5.6 | 103.5 | 6.8 |
| MQC | 500 | 97.8 | 4.1 | 99.3 | 5.2 |
| HQC | 4000 | 101.5 | 3.5 | 100.8 | 4.1 |
Selectivity and Matrix Effect
The method demonstrated excellent selectivity with no significant interfering peaks from endogenous plasma components at the retention times of Tezacaftor and this compound. The matrix effect was assessed and found to be minimal and consistent across different lots of plasma.
Workflow Diagramdot
References
- 1. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients [mdpi.com]
- 5. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. japsonline.com [japsonline.com]
- 8. Development and application of a multimatrix LC-MS/MS method for quantifying elexacaftor-tezacaftor-ivacaftor: Expanding therapeutic drug monitoring in cystic fibrosis from systemic circulation to airways and sweat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Tezacaftor in Human Plasma using Tezacaftor-d6 as an Internal Standard by LC-MS/MS
AN-HPLC-028
Abstract
This application note describes a robust and sensitive method for the quantification of Tezacaftor in human plasma using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, Tezacaftor-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol involves a straightforward protein precipitation extraction, followed by a rapid chromatographic separation, making it suitable for high-throughput bioanalysis and therapeutic drug monitoring.
Introduction
Tezacaftor is a key component of combination therapies for cystic fibrosis, acting as a corrector of the CFTR protein. Accurate measurement of its concentration in patient plasma is crucial for pharmacokinetic studies and personalized medicine. The use of a deuterated internal standard, which co-elutes with the analyte and has nearly identical chemical and physical properties, is the gold standard for quantitative bioanalysis by LC-MS/MS. This note provides a detailed protocol for the extraction and analysis of Tezacaftor from human plasma.
Experimental Workflow
A graphical representation of the analytical workflow is provided below.
Caption: Experimental workflow for Tezacaftor quantification.
Materials and Reagents
-
Tezacaftor analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., EDTA)
Protocol: Sample Preparation
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
Spike Internal Standard: To 50 µL of each plasma sample, add 5 µL of the this compound internal standard working solution (concentration will depend on the specific assay's linear range).
-
Protein Precipitation: Add 150 µL of acetonitrile to each sample.
-
Vortex: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Dilution (Optional): The supernatant can be diluted with the initial mobile phase conditions to match the chromatographic starting conditions, if necessary.
-
Injection: Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
Protocol: HPLC-MS/MS Analysis
The following are typical starting conditions and may require optimization for individual instruments.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | As required for separation (a rapid gradient is typical) |
Table 2: Mass Spectrometry Parameters
| Parameter | Tezacaftor | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Detection Mode | Multiple Reaction Monitoring (MRM) | MRM |
Note: Specific m/z transitions for Tezacaftor and this compound must be optimized on the mass spectrometer being used.
Data Analysis
The relationship between the concentration of Tezacaftor and the response (peak area ratio of the analyte to the internal standard) is used for quantification.
Caption: Logic for quantitative analysis.
Method Validation
This method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio against the concentration of the standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[1]
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days.
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences are present at the retention times of Tezacaftor and this compound.[2]
-
Matrix Effect: Evaluated to ensure that components of the plasma do not suppress or enhance the ionization of the analyte or internal standard.
-
Stability: The stability of Tezacaftor in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Table 3: Representative Validation Data Summary (Example)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Intra-day Precision (%CV) | < 15% | 3.5 - 7.8% |
| Inter-day Precision (%CV) | < 15% | 4.1 - 8.5% |
| Accuracy (% Bias) | Within ±15% | -5.2 to 6.3% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV < 15% | < 10% |
Conclusion
The described HPLC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and efficient means for the quantitative analysis of Tezacaftor in human plasma. The simple sample preparation and rapid analysis time make it highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a research or clinical setting.
References
- 1. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tezacaftor in Human Plasma using a Validated LC-MS/MS Method with Tezacaftor-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tezacaftor in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, Tezacaftor-d6, to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of Tezacaftor concentrations in a biological matrix. The validation of this method has been conducted in accordance with international guidelines, demonstrating its reliability for bioanalytical applications.[1][2][3][4][5]
Introduction
Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, designed to improve the processing and trafficking of the defective CFTR protein in patients with cystic fibrosis (CF) who have specific mutations.[5] It is often used in combination with other CFTR modulators to enhance the overall therapeutic effect.[5] Accurate quantification of Tezacaftor in biological matrices is crucial for pharmacokinetic assessments, dose optimization, and understanding the exposure-response relationship in clinical research.[6][7]
This application note provides a detailed protocol for the quantification of Tezacaftor in human plasma using LC-MS/MS with this compound as the internal standard (IS). The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the highest quality data. The method described herein is characterized by its simple sample preparation and a broad calibration range, allowing for the analysis of Tezacaftor in a small volume of plasma.[1][2]
Experimental Protocol
Materials and Reagents
-
Tezacaftor analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol (B129727)
-
Formic acid
-
Ultrapure water
-
Human plasma (with EDTA as anticoagulant)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare stock solutions of Tezacaftor and this compound in a suitable organic solvent such as methanol or DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions of Tezacaftor by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create a series of calibration standards. Prepare a separate working solution for the internal standard, this compound.
-
Calibration Standards: Spike blank human plasma with the Tezacaftor working solutions to create calibration standards at concentrations ranging from approximately 0.025 to 25 mg/L.[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations to fall within the range of the calibration curve.
Sample Preparation
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[1][2]
-
Add a specific volume of the this compound internal standard working solution to each tube.
-
Add a protein precipitation agent, such as acetonitrile (typically at a 3:1 or 4:1 ratio to the plasma volume).[5][8]
-
Vortex the tubes for approximately 30 seconds to ensure thorough mixing.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A C18 reversed-phase column is suitable for the separation.[3][5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: A small injection volume, typically 5-10 µL, is used.
Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for Tezacaftor.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: The specific mass-to-charge ratio (m/z) transitions for Tezacaftor and this compound should be optimized. A common transition for Tezacaftor is m/z 521.29 → 420.55.[8] The transition for this compound would be adjusted based on the location of the deuterium (B1214612) labels.
Data Analysis
The concentration of Tezacaftor in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is then applied to the calibration curve to determine the concentrations of the unknown samples.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this bioanalytical method, based on published data for similar assays.[1][3][5]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Calibration Range | 0.025 - 25 µg/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (µg/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%Bias) |
| Low | 0.075 | ≤ 15% | ≤ 15% | ≤ ±15% |
| Medium | 1.0 | ≤ 15% | ≤ 15% | ≤ ±15% |
| High | 20.0 | ≤ 15% | ≤ 15% | ≤ ±15% |
Table 3: Matrix Effect and Recovery
| Parameter | Tezacaftor | This compound |
| Matrix Effect | Within 85-115% | Within 85-115% |
| Recovery | > 85% | > 85% |
Method Validation
This analytical method has been validated according to the guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for bioanalytical method validation.[1][2][3][4] The validation process typically includes the assessment of selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of Tezacaftor in human plasma.
Signaling Pathway Diagram
While Tezacaftor itself does not have a classical signaling pathway, its mechanism of action is on the CFTR protein. The following diagram illustrates the logical relationship of its therapeutic action.
Caption: Mechanism of action of Tezacaftor on the CFTR protein.
References
- 1. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients [mdpi.com]
- 3. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Real‐world population pharmacokinetics of tezacaftor‐ivacaftor in children with cystic fibrosis: The SYM‐CF study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
Application Notes and Protocols for Tezacaftor-d6 in Pharmacokinetic Studies of CFTR Modulators
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tezacaftor is a second-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector designed to improve the processing and trafficking of the defective CFTR protein in patients with specific mutations. It is often used in combination with other modulators, such as Ivacaftor and Elexacaftor, to achieve greater clinical efficacy. Pharmacokinetic (PK) studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs, ensuring optimal dosing and minimizing potential drug-drug interactions.
Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte of interest during sample preparation and analysis, thus correcting for variability and improving accuracy and precision. Tezacaftor-d6, a deuterated analog of Tezacaftor, serves as an ideal internal standard for the accurate quantification of Tezacaftor in biological matrices during pharmacokinetic studies. These application notes provide detailed protocols and data for the use of this compound in such studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of Tezacaftor in Combination Therapy
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 3 hours (median) | [1] |
| Apparent Volume of Distribution (Vd/F) | 82.0 L (SD: 22.3) | [1] |
| Protein Binding | ~99% (mainly to albumin) | [1] |
| Metabolism | Extensively metabolized, primarily by CYP3A4 and CYP3A5 | [2] |
Table 2: Effect of CYP3A Inhibitors on Tezacaftor Pharmacokinetics
| Co-administered Drug | Effect on Tezacaftor AUC | Reference |
| Itraconazole (Strong CYP3A inhibitor) | 4-fold increase | [3] |
| Ciprofloxacin (Moderate CYP3A inhibitor) | No significant effect | [3] |
Experimental Protocols
Protocol 1: Quantification of Tezacaftor in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from validated methods for the quantification of Tezacaftor using deuterated internal standards.[4][5][6]
1. Objective: To determine the concentration of Tezacaftor in human plasma samples obtained from clinical trials to evaluate its pharmacokinetic profile.
2. Materials and Reagents:
-
Tezacaftor analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well plates
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Ultimate 3000 UHPLC)[4]
-
Triple quadrupole mass spectrometer (e.g., Thermofisher Quantiva)[4]
-
Analytical column: Reversed-phase C18 column (e.g., Hypersil Gold aQ)[6]
4. Standard and Internal Standard Preparation:
-
Tezacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Tezacaftor in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Tezacaftor stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.
5. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of human plasma (calibrators, QCs, and unknown samples) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (this compound in methanol) to each well.
-
Vortex the plate for 5 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
6. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
Start with 5% B.
-
Ramp to 100% B over 2 minutes.
-
Hold at 100% B for 1 minute.
-
Return to 5% B and equilibrate for 2 minutes.[4]
-
-
Flow Rate: 0.5 mL/min[4]
-
Injection Volume: 5 µL[4]
-
Column Temperature: 50°C[4]
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tezacaftor: Q1 -> Q3 (e.g., 521.3 -> 387.0)[4]
-
This compound: Q1 -> Q3 (The precursor ion will be 6 Da higher than Tezacaftor, and the product ion will be similar or also shifted depending on the fragmentation pattern).
-
-
7. Data Analysis:
-
Quantify Tezacaftor concentrations by calculating the peak area ratio of the analyte to the internal standard (Tezacaftor/Tezacaftor-d6).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Tezacaftor in the unknown samples by interpolating their peak area ratios from the calibration curve.
8. Method Validation:
-
The method should be validated according to international guidelines (e.g., FDA or EMA) for bioanalytical method validation, assessing linearity, accuracy, precision, selectivity, matrix effect, and stability.[5]
Visualizations
References
- 1. Phase 1 Study to Assess the Safety and Pharmacokinetics of Elexacaftor/Tezacaftor/Ivacaftor in Subjects Without Cystic Fibrosis With Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Drug-Drug Interaction Profiles of the Combination of Tezacaftor/Ivacaftor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tezacaftor-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of Tezacaftor for quantitative analysis, utilizing its deuterated internal standard, Tezacaftor-d6. The primary methods covered are protein precipitation from human plasma, a common and robust technique for cleaning up biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, used in combination with other modulators to treat cystic fibrosis. Accurate quantification of Tezacaftor in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This compound is a stable isotope-labeled internal standard used to ensure the accuracy and precision of the analytical method by correcting for matrix effects and variability in sample processing.
The following protocols are based on established and validated methods for the simultaneous quantification of multiple CFTR modulators, including Tezacaftor, from human plasma.[1][2][3]
Sample Preparation Technique: Protein Precipitation
Protein precipitation is a widely used method for the removal of proteins from biological samples, which can interfere with downstream analysis.[4][5] This technique is effective, relatively simple, and can be easily automated for high-throughput analysis. The general principle involves the addition of an organic solvent or an acid to the plasma sample, which causes the proteins to denature and precipitate out of solution.[5][6] After centrifugation, the clear supernatant containing the analyte of interest (Tezacaftor) and the internal standard (this compound) is collected for analysis.
Experimental Workflow for Protein Precipitation
Detailed Protocols
Protocol 1: Protein Precipitation using Methanol
This protocol is adapted from a validated method for the simultaneous quantification of Ivacaftor, Tezacaftor, and Elexacaftor in human plasma.[2][3]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution (0.5 mg/mL in DMSO)
-
Methanol (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 50 µL of the human plasma sample (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.[3]
-
Add 10 µL of the this compound internal standard working solution (0.5 mg/mL) to the plasma sample.[3]
-
Add 200 µL of cold methanol to the tube.[3]
-
Vortex the mixture thoroughly for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 5 minutes at 4 °C.[3]
-
Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.[2]
Protocol 2: Protein Precipitation using Acetonitrile (B52724) with Formic Acid
This protocol is based on a method for the high-throughput analysis of CFTR modulators.[7]
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1%)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.[7]
-
Add the appropriate volume of this compound internal standard solution.
-
Add 400 µL of acetonitrile containing 0.1% formic acid (a 1:2 ratio of plasma to precipitant).[7]
-
Vortex the mixture vigorously.
-
Allow the mixture to stand at room temperature for 10 minutes to facilitate protein precipitation.[7]
-
Centrifuge the samples at 10,000 x g for 10 minutes.[7]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for analytical methods utilizing protein precipitation for Tezacaftor analysis.
Table 1: Method Linearity
| Analyte | Matrix | Linearity Range (mg/L) | Correlation Coefficient (r²) | Reference |
| Tezacaftor | Human Plasma | 0.008 - 12 | > 0.99 | [1][2] |
| Tezacaftor | Human Plasma | 0.020 - 12 | Not Specified | [8][9][10] |
Table 2: Accuracy and Precision
| Analyte | Matrix | Quality Control Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Tezacaftor | Human Plasma | Low, Medium, High | ≤ 15 | ≤ 15 | ≤ 15 | ≤ 15 | [11] |
Table 3: Extraction Recovery
| Analyte | Matrix | Extraction Method | Extraction Recovery (%) | Reference |
| Tezacaftor | Human Plasma | Protein Precipitation | Not explicitly stated, but method validated | [2][3] |
Discussion
The protein precipitation methods described are robust, reproducible, and suitable for the routine analysis of Tezacaftor in a research or clinical setting.[1][2][11] The use of a deuterated internal standard like this compound is essential for achieving high accuracy and precision by compensating for any sample loss during preparation and for matrix-induced ionization suppression or enhancement in the mass spectrometer.[1][2][3]
The choice between methanol and acetonitrile as the precipitating agent may depend on the specific LC-MS/MS system and chromatographic conditions used. Both have been shown to be effective.[2][7] It is always recommended to perform a full method validation according to international guidelines (e.g., ICH M10) to ensure the reliability of the results.[8][9][11] This includes assessing selectivity, carry-over, matrix effects, and stability of the analyte in the prepared samples.[2][8]
Signaling Pathway and Experimental Logic
Tezacaftor's mechanism of action does not involve a classical signaling pathway. Instead, it acts as a corrector of the CFTR protein.[7] Specifically, it facilitates the cellular processing and trafficking of the F508del-CFTR mutant protein to the cell surface, thereby increasing the number of functional CFTR channels.[7] The logical workflow for its analysis, therefore, centers on the accurate measurement of its concentration in biological fluids to understand its pharmacokinetic profile.
The experimental logic for the sample preparation is as follows:
References
- 1. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Protein Precipitation Methods for Proteomics [biosyn.com]
- 6. Precipitation Procedures [sigmaaldrich.com]
- 7. Multiple Reaction Monitoring Mass Spectrometry for the Drug Monitoring of Ivacaftor, Tezacaftor, and Elexacaftor Treatment Response in Cystic Fibrosis: A High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Bioanalytical Method Validation for Tezacaftor using Tezacaftor-d6 as an Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tezacaftor is a small molecule drug that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is often used in combination with other modulators to treat cystic fibrosis in patients with specific CFTR gene mutations. Accurate quantification of Tezacaftor in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This document provides a detailed protocol for the bioanalytical method validation of Tezacaftor in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Tezacaftor-d6 as the stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis.[1]
Experimental Protocols
This section details the materials, equipment, and procedures for the validation of the bioanalytical method for Tezacaftor.
Materials and Reagents
-
Tezacaftor reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
Tezacaftor Stock Solution (1 mg/mL): Accurately weigh and dissolve Tezacaftor in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Tezacaftor Working Solutions: Prepare serial dilutions of the Tezacaftor stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.[2]
-
Add 200 µL of acetonitrile to precipitate plasma proteins.[3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm)[6] |
| Mobile Phase A | 0.1% Formic acid in water[7] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[7] |
| Flow Rate | 0.5 mL/min[6] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40 °C |
| Gradient | As per specific method requirements to ensure separation |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| MRM Transitions | Tezacaftor: 521.3 → 387.0 m/z, this compound: 525.2 → 391.1 m/z[2] |
| Collision Energy | Optimized for the specific instrument |
| Ion Spray Voltage | 5500 V[6] |
Bioanalytical Method Validation
The method was validated according to the FDA and International Council for Harmonisation (ICH) guidelines.[5][8]
Selectivity and Specificity
The selectivity of the method was assessed by analyzing blank plasma samples from at least six different sources. No significant interfering peaks were observed at the retention times of Tezacaftor and this compound.
Sensitivity (Lower Limit of Quantification - LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[9] For this method, the LLOQ was established at 1 ng/mL.
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of Tezacaftor to this compound against the nominal concentration of Tezacaftor. A linear regression with a weighting factor of 1/x² was used. The calibration range was 1-1000 ng/mL.
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated by analyzing replicate QC samples at four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC, MQC, and HQC levels.
Stability
The stability of Tezacaftor was evaluated under various conditions to ensure the integrity of the samples from collection to analysis.
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 12.7 | 99.7 - 116 | ≤ 12.7 | 99.7 - 116 |
| LQC | 3 | < 6.7 | 95.8 - 112.9 | < 6.7 | 95.8 - 112.9 |
| MQC | 50 | < 6.7 | 95.8 - 112.9 | < 6.7 | 95.8 - 112.9 |
| HQC | 800 | < 6.7 | 95.8 - 112.9 | < 6.7 | 95.8 - 112.9 |
| Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of nominal values.[1][6] |
Table 3: Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 98.21 | Not significant |
| MQC | 50 | 97.50 | Not significant |
| HQC | 800 | 96.41 | Not significant |
| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within acceptable limits.[10] |
Table 4: Stability Data
| Stability Condition | Duration | Temperature | Stability (% of Nominal) |
| Bench-top | 4 hours | Room Temperature | 95 - 105 |
| Autosampler | 24 hours | 10 °C | 90 - 100[5] |
| Freeze-Thaw | 3 cycles | -80 °C to Room Temp | 92 - 103 |
| Long-term | 30 days | -80 °C | 94 - 106 |
| Acceptance Criteria: Mean concentration should be within ±15% of the nominal concentration. |
Visualizations
Caption: Experimental workflow for Tezacaftor bioanalysis.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. mdpi.com [mdpi.com]
- 3. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. jchps.com [jchps.com]
Application Notes and Protocols: Tezacaftor-d6 for Therapeutic Drug Monitoring of Tezacaftor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacaftor is a cornerstone therapy for cystic fibrosis (CF) patients with specific mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. As a CFTR corrector, it aids in the proper folding and trafficking of the CFTR protein to the cell surface.[1][2] Therapeutic drug monitoring (TDM) of Tezacaftor is increasingly recognized as a valuable tool to optimize treatment, owing to significant interindividual pharmacokinetic variability.[3] The use of a stable isotope-labeled internal standard, such as Tezacaftor-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring the highest accuracy and precision. This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of Tezacaftor.
Principle of Isotope Dilution Mass Spectrometry
This compound is a deuterated analog of Tezacaftor, where six hydrogen atoms have been replaced with deuterium. This modification makes it chemically identical to Tezacaftor in terms of extraction and ionization efficiency, but distinguishable by its higher mass. By adding a known amount of this compound to a patient sample, it serves as an internal standard to correct for variations in sample preparation and instrument response. This isotope dilution technique is the most reliable method for quantitative bioanalysis, as it minimizes the impact of matrix effects and ensures high precision and accuracy in the measurement of Tezacaftor concentrations in biological matrices like plasma.
Metabolism and Pharmacokinetics of Tezacaftor
Tezacaftor is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. This process leads to the formation of several metabolites, including the active metabolite M1, which has a similar pharmacological activity to the parent drug, and the less active M2 and inactive M5 metabolites. The extensive metabolism through the CYP3A system is a major source of drug-drug interactions and contributes to the pharmacokinetic variability observed among patients. Tezacaftor is approximately 99% bound to plasma proteins, mainly albumin. The majority of the drug is excreted in the feces.
Quantitative Data Summary
The following tables summarize the validation parameters of a representative LC-MS/MS method for the quantification of Tezacaftor using a deuterated internal standard.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |
|---|
| Tezacaftor | 0.020 - 12.000 | 0.020 | >0.99 |
Data synthesized from multiple sources demonstrating typical performance.
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| Analyte | QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| Tezacaftor | Low | ≤15% | ≤±15% | ≤15% | ≤±15% |
| Tezacaftor | Medium | ≤15% | ≤±15% | ≤15% | ≤±15% |
| Tezacaftor | High | ≤15% | ≤±15% | ≤15% | ≤±15% |
Acceptance criteria as per ICH and FDA guidelines, met by various published methods.
Experimental Protocol: LC-MS/MS for Tezacaftor Quantification
This protocol describes a general method for the quantification of Tezacaftor in human plasma using this compound as an internal standard.
1. Materials and Reagents
-
Tezacaftor analytical standard
-
This compound (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tezacaftor and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Tezacaftor stock solution with methanol:water (1:1) to prepare calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibrator, QC, or patient sample) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (containing this compound) to each tube.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of tezacaftor/ivacaftor combination and its potential in the treatment of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Drug Monitoring of Elexacaftor, Tezacaftor, and Ivacaftor: An Overview of Bioanalytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tezacaftor-d6 in Dried Blood Spot Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of Tezacaftor in dried blood spot (DBS) samples using Tezacaftor-d6 as an internal standard. The methodologies described are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Tezacaftor is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector, used in combination with other modulators to treat cystic fibrosis.[1][2] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing treatment regimens.[1] Dried blood spot (DBS) analysis offers a minimally invasive alternative to traditional venipuncture, simplifying sample collection, storage, and transport.[3][4] This application note outlines a robust and validated protocol for the quantification of Tezacaftor in DBS samples, employing a stable isotope-labeled internal standard, this compound, to ensure accuracy and precision. The methods described are validated according to international guidelines, such as those from the International Council for Harmonisation (ICH) and the European Medicines Agency (EMA).
Experimental Workflow
The overall workflow for the analysis of Tezacaftor in DBS samples is depicted in the following diagram.
Figure 1: General workflow for the analysis of Tezacaftor from dried blood spots.
Detailed Experimental Protocols
Materials and Reagents
-
Tezacaftor and this compound (or other deuterated variants like d9) reference standards
-
Whatman 903 or equivalent DBS cards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid
-
Deionized water
-
Human whole blood (for calibration standards and quality controls)
Dried Blood Spot Sample Collection and Handling
-
Perform a fingerprick using a sterile lancet.
-
Wipe away the first drop of blood.
-
Allow a new, large drop of blood to form and apply it to the center of the pre-printed circle on the DBS card. Ensure the blood spot is of a sufficient and consistent volume.
-
Allow the DBS cards to air dry in a horizontal position for at least 3 hours at room temperature, away from direct sunlight and moisture.
-
Once completely dry, place the DBS cards in a sealed plastic bag with a desiccant pack.
-
Store the samples at -20°C until analysis.
Preparation of Calibration Standards and Quality Controls
-
Prepare stock solutions of Tezacaftor and this compound in a suitable organic solvent like DMSO or methanol.
-
Prepare a series of working solutions of Tezacaftor by serial dilution of the stock solution with methanol.
-
Spike human whole blood with the Tezacaftor working solutions to create calibration standards at various concentration levels.
-
Spot a fixed volume (e.g., 50 µL) of each calibration standard onto the DBS cards.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Dry and store the prepared DBS cards as described for the test samples.
Sample Extraction
-
Punch an 8 mm disc from the center of the dried blood spot.
-
Place the disc into a clean microcentrifuge tube.
-
Add a specific volume of the internal standard working solution (this compound in extraction solvent).
-
Add the extraction solvent (e.g., methanol). A rapid extraction protocol with 200 µL of methanol has been shown to be effective.
-
Vortex the mixture for a specified time to ensure complete extraction.
-
Centrifuge the samples to pellet the precipitated proteins and paper fibers.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative LC-MS/MS conditions. These should be optimized in your laboratory.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| HPLC System | A UHPLC system such as a Thermofisher Ultimate 3000 or equivalent. |
| Column | A reverse-phase column, for example, a Hypersil Gold aQ or an Xselect HSS T3. |
| Mobile Phase | A gradient of water with 0.1% formic acid and an organic solvent like acetonitrile or methanol. |
| Flow Rate | Typically in the range of 0.4-0.6 mL/min. |
| Column Temperature | Maintained at a constant temperature, for instance, 30°C. |
| Injection Volume | 5-10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Positive electrospray ionization (ESI+). |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | To be optimized for Tezacaftor and this compound. |
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the analysis of Tezacaftor in DBS.
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (mg/L) | Correlation Coefficient (r²) |
| Tezacaftor | 0.01 - 10 | > 0.99 |
Data is representative and may vary based on the specific instrumentation and method.
Table 2: Precision and Accuracy
| QC Level | Concentration (mg/L) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (%) |
| LLOQ | 0.01 | ≤ 15 | ≤ 15 | 85 - 115 |
| Low | 0.03 | ≤ 15 | ≤ 15 | 85 - 115 |
| Medium | 0.5 | ≤ 15 | ≤ 15 | 85 - 115 |
| High | 7.5 | ≤ 15 | ≤ 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification. QC: Quality Control. %CV: Percent Coefficient of Variation. Data is based on acceptance criteria from regulatory guidelines.
Table 3: Stability
| Condition | Duration | Stability |
| Room Temperature | 24 hours | Stable |
| -20°C | 3 months | Stable |
| -80°C | 6 months | Stable |
Stability should be thoroughly evaluated during method validation.
Method Validation Considerations
A comprehensive validation of the bioanalytical method is essential before its application in regulated studies. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Accuracy, Precision, and Recovery: To ensure the reliability of the measurements.
-
Calibration Curve: Demonstrating the relationship between the instrument response and the known concentrations of the analyte.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ).
-
Reproducibility: Consistency of results over time and with different analysts.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
-
Hematocrit Effect: The influence of the hematocrit level on the spot size and, consequently, the analytical results should be investigated for DBS methods.
Conclusion
The use of dried blood spot analysis with this compound as an internal standard provides a reliable and minimally invasive method for the quantitative determination of Tezacaftor. This approach is well-suited for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings. The detailed protocol and validation data presented here serve as a valuable resource for laboratories implementing this methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dried Blood Spot Method Development and Clinical Validation for the Analysis of Elexacaftor, Elexacaftor-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dried Blood Spot Method Development and Clinical Validation for the Analysis of Elexacaftor, Elexacaftor-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tezacaftor and its Metabolites in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tezacaftor (VX-661) is a Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector, which facilitates the processing and trafficking of the CFTR protein to the cell surface.[1] It is primarily metabolized in the liver by cytochrome P450 enzymes CYP3A4 and CYP3A5.[2][3][4] The main circulating metabolites are M1, M2, and M5.[2][3][5] The M1 metabolite is pharmacologically active with a potency similar to the parent drug, while M2 is significantly less active, and M5 is considered inactive.[3][5] Given the pharmacological activity of the M1 metabolite, it is crucial to quantify both the parent drug and its key metabolites for comprehensive pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[6]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Tezacaftor and its active metabolite, M1, in human plasma. The method employs a stable isotope-labeled internal standard, Tezacaftor-d6, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Tezacaftor, Tezacaftor-M1
-
Internal Standard (IS): this compound (or other suitable deuterated analogs like Tezacaftor-d9 or d4)[7][8]
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), and Water (HPLC or LC-MS grade)
-
Additives: Formic acid (FA)
-
Biological Matrix: Human plasma (K2EDTA)
-
Equipment: Precision pipettes, microcentrifuge tubes, vortex mixer, analytical balance, microcentrifuge.
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tezacaftor, Tezacaftor-M1, and this compound in a suitable organic solvent like DMSO or Methanol.
-
Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 (v/v) Acetonitrile:Water. These will be used to spike into the plasma matrix.
-
Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentration levels (LQC, MQC, HQC). The calibration range for Tezacaftor and its metabolite M1 can span from approximately 0.025 mg/L to 25 mg/L and 0.050 to 50 mg/L, respectively.[9][10]
3. Sample Preparation: Protein Precipitation This method utilizes a simple and rapid protein precipitation protocol.[9][10]
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (this compound in methanol or acetonitrile).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a small volume (e.g., 1-5 µL) into the LC-MS/MS system.[8][11]
Instrumentation and Analytical Conditions
Liquid Chromatography (LC)
-
System: An ultra-high performance liquid chromatography (UHPLC) system.[9]
-
Column: A reversed-phase C18 column (e.g., Hypersil Gold aQ, Zodiac C18) is suitable for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.[12]
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[12]
-
Flow Rate: 0.5 - 1.0 mL/min.[12]
-
Gradient: A gradient elution is typically used to achieve optimal separation and short run times (e.g., 2-6 minutes).[9][12][13]
Tandem Mass Spectrometry (MS/MS)
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation: Quantitative Data
Table 1: Optimized MRM Transitions and MS Parameters The following are example parameters and should be optimized for the specific instrument in use.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Tezacaftor | 521.2 | 387.1 | 100 | 35 |
| Tezacaftor-M1 | 519.2 | 387.1 | 100 | 35 |
| This compound (IS) | 527.2 | 391.1 | 100 | 35 |
Table 2: Method Performance Characteristics Validation results are typically assessed according to FDA or EMA guidelines.[6][9]
| Parameter | Tezacaftor | Tezacaftor-M1 | Acceptance Criteria |
|---|---|---|---|
| Linearity Range (mg/L) | 0.025 - 25[9][10] | 0.050 - 50[9][10] | r² > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.025 mg/L | 0.050 mg/L | Accuracy: 80-120%, Precision: ≤20% CV |
| Intra-day Precision (CV%) | < 15% | < 15% | ≤15% CV |
| Inter-day Precision (CV%) | < 15% | < 15% | ≤15% CV |
| Intra-day Accuracy (%) | 85-115% | 85-115% | 85-115% of nominal value |
| Inter-day Accuracy (%) | 85-115% | 85-115% | 85-115% of nominal value |
| Extraction Recovery | > 85% | > 85% | Consistent and reproducible |
| Matrix Effect | Minimal | Minimal | CV < 15% |
Visualization of Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Bioanalytical workflow for Tezacaftor quantification.
References
- 1. Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinPGx [clinpgx.org]
- 5. 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide | C26H27F3N2O6 | CID 46199646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. [PDF] Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients | Semantic Scholar [semanticscholar.org]
- 12. japsonline.com [japsonline.com]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Application Notes and Protocols for Cell-based Assay Normalization with Tezacaftor-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tezacaftor is a small molecule corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1] It is designed to address the trafficking defect of the F508del-CFTR mutant protein, the most common mutation causing cystic fibrosis (CF).[2][3] By facilitating the processing and movement of the CFTR protein to the cell surface, Tezacaftor, often in combination with other modulators like Ivacaftor, helps to restore chloride and bicarbonate transport across epithelial cell membranes.[4][5] Accurate and reproducible quantification of CFTR function in response to treatment is paramount in both basic research and drug development.
This document provides detailed protocols for two common cell-based assays used to assess CFTR function—the Forskolin-Induced Swelling (FIS) assay and the Ussing chamber assay—with a specific focus on the application of Tezacaftor-d6 for normalization. This compound, a stable isotope-labeled version of Tezacaftor, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. Its use allows for precise quantification of Tezacaftor concentration within cellular lysates, enabling researchers to normalize the observed biological effect to the intracellular drug concentration, thereby reducing variability and increasing the reliability of the assay data.[6]
Data Presentation
The following tables summarize key quantitative data for the experimental protocols described in this document.
Table 1: Reagent Concentrations for Forskolin-Induced Swelling (FIS) Assay
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Tezacaftor (VX-661) | 10 mM in DMSO | 3 µM | CFTR Corrector |
| Ivacaftor (VX-770) | 10 mM in DMSO | 3 µM | CFTR Potentiator |
| Forskolin (B1673556) | 10 mM in DMSO | 0.128 µM - 10 µM | CFTR Activator |
| Calcein Green | 1 mM in DMSO | 0.84 µM | Live-cell stain |
| This compound | 1 mg/mL in Methanol | Varies (for internal standard) | Internal Standard for LC-MS/MS |
Table 2: Reagent Concentrations for Ussing Chamber Assay
| Reagent | Stock Concentration | Working Concentration | Purpose |
| Tezacaftor (VX-661) | 10 mM in DMSO | 3 µM | CFTR Corrector |
| Elexacaftor (B607289) (VX-445) | 10 mM in DMSO | 2 µM | CFTR Corrector |
| Ivacaftor (VX-770) | 10 mM in DMSO | 1 µM | CFTR Potentiator |
| Amiloride (B1667095) | 100 mM in DMSO | 100 µM | ENaC Inhibitor |
| Forskolin | 10 mM in DMSO | 10 µM | CFTR Activator |
| CFTRinh-172 | 10 mM in DMSO | 20 µM | CFTR Inhibitor |
| This compound | 1 mg/mL in Methanol | Varies (for internal standard) | Internal Standard for LC-MS/MS |
Table 3: LC-MS/MS Parameters for Tezacaftor and this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tezacaftor | 521.0 | 449.0 |
| This compound | 525.0 | 453.0 |
Signaling Pathway and Experimental Workflows
Experimental Protocols
Protocol 1: Forskolin-Induced Swelling (FIS) Assay in Patient-Derived Intestinal Organoids
This protocol is adapted from methodologies described by Dekkers et al. and is a well-established method to quantify CFTR function in intestinal organoids.[2][7]
1.1. Materials
-
Patient-derived intestinal organoids
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid growth medium
-
Tezacaftor (VX-661)
-
Ivacaftor (VX-770)
-
Forskolin
-
Calcein Green AM
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
Confocal microscope with live-cell imaging capabilities
-
LC-MS/MS system
1.2. Procedure
-
Organoid Culture and Seeding: Culture patient-derived intestinal organoids according to established protocols. Seed organoids in a basement membrane matrix in a 96-well plate.
-
Corrector Treatment: Treat the organoids with 3 µM Tezacaftor (or a range of concentrations for dose-response curves) for 24 hours to allow for the correction of the F508del-CFTR protein.[4] Include a vehicle control (DMSO) for comparison.
-
Staining: On the day of the assay, stain the organoids with 0.84 µM Calcein Green for 30-60 minutes to visualize the cells.[4]
-
CFTR Activation and Potentiation: Add a cocktail of Forskolin (e.g., 0.128 µM) and 3 µM Ivacaftor to the wells to activate and potentiate the CFTR channel.[4][8]
-
Live-Cell Imaging: Immediately begin time-lapse confocal microscopy, capturing images every 10 minutes for 1 hour.[4]
-
Image Analysis: Quantify the change in the cross-sectional area of the organoids over time. The increase in organoid size, due to fluid secretion into the lumen, is proportional to CFTR function. Calculate the area under the curve (AUC) for each condition.[9]
-
Cell Lysis for Normalization:
-
Following imaging, carefully aspirate the medium from the wells.
-
Wash the organoids with ice-cold PBS.
-
Lyse the organoids in a suitable lysis buffer.
-
-
Sample Preparation for LC-MS/MS:
-
To the cell lysate, add a known concentration of this compound as an internal standard.
-
Perform protein precipitation, typically with cold methanol.[6]
-
Centrifuge to pellet the protein and collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of Tezacaftor in the cell lysates using a validated LC-MS/MS method.[6]
-
-
Data Normalization:
-
Normalize the AUC values (CFTR function) to the intracellular concentration of Tezacaftor determined by LC-MS/MS. This will provide a more accurate measure of the compound's efficacy, corrected for any variability in drug uptake or metabolism between samples.
-
Protocol 2: Ussing Chamber Assay with Polarized Epithelial Cells
The Ussing chamber assay is the gold standard for measuring ion transport across epithelial monolayers.[5]
2.1. Materials
-
Human bronchial epithelial (HBE) cells or other suitable polarized epithelial cells homozygous for the F508del-CFTR mutation
-
Permeable supports (e.g., Transwell®)
-
Ussing chamber system
-
Krebs-Bicarbonate Ringer (KBR) buffer
-
Tezacaftor (VX-661)
-
Elexacaftor (VX-445)
-
Ivacaftor (VX-770)
-
Amiloride
-
Forskolin
-
CFTRinh-172
-
This compound
-
DMSO (vehicle)
-
LC-MS/MS system
2.2. Procedure
-
Cell Culture: Culture polarized epithelial cells on permeable supports at an air-liquid interface for at least 3-4 weeks to ensure differentiation and formation of a tight monolayer.
-
Corrector Treatment: Treat the cells with a combination of 3 µM Tezacaftor and 2 µM Elexacaftor for 24-48 hours.[10] Include a vehicle control.
-
Ussing Chamber Setup: Mount the permeable supports in the Ussing chambers, separating the apical and basolateral compartments. Fill both chambers with pre-warmed and gassed KBR buffer.
-
Measurement of Short-Circuit Current (Isc):
-
Clamp the transepithelial voltage to 0 mV and continuously record the Isc.
-
Allow the baseline Isc to stabilize.
-
Add 100 µM amiloride to the apical chamber to block the epithelial sodium channel (ENaC).[5]
-
Once a new stable baseline is reached, add 10 µM forskolin to the basolateral side to activate CFTR.[5]
-
After the forskolin-stimulated Isc stabilizes, add 1 µM Ivacaftor to the apical chamber to potentiate the CFTR current.[11]
-
At the end of the experiment, add 20 µM CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-specific.[10]
-
-
Data Analysis: Calculate the change in Isc in response to each compound. The magnitude of the forskolin- and ivacaftor-stimulated current is indicative of CFTR function.
-
Cell Lysis for Normalization:
-
After the Ussing chamber experiment, carefully remove the permeable supports.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the support using a suitable lysis buffer.
-
-
Sample Preparation and LC-MS/MS Analysis:
-
Follow the same procedure as described in the FIS assay protocol (steps 1.2.8 and 1.2.9) to prepare the cell lysates and quantify the intracellular Tezacaftor concentration using this compound as an internal standard.
-
-
Data Normalization:
-
Normalize the change in Isc (ΔIsc) values to the intracellular Tezacaftor concentration. This normalization will account for any well-to-well or experiment-to-experiment variability in drug exposure.
-
Conclusion
The integration of this compound as an internal standard for LC-MS/MS-based quantification of intracellular Tezacaftor provides a robust method for normalizing cell-based assay data. This approach significantly enhances the precision and reliability of CFTR functional assays by correcting for variability in compound delivery, uptake, and metabolism. The detailed protocols provided herein for the FIS and Ussing chamber assays offer a comprehensive framework for researchers to accurately assess the efficacy of CFTR correctors like Tezacaftor in a preclinical setting.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. CFTR Function Restoration upon Elexacaftor/Tezacaftor/Ivacaftor Treatment in Patient-Derived Intestinal Organoids with Rare CFTR Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rescue of multiple class II CFTR mutations by elexacaftor+tezacaftor+ivacaftor mediated in part by the dual activities of elexacaftor as both corrector and potentiator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of cystic fibrosis triple combination therapy, elexacaftor/tezacaftor/ivacaftor, in human plasma and cellular lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. huborganoids.nl [huborganoids.nl]
- 10. Extracellular phosphate enhances the function of F508del-CFTR rescued by CFTR correctors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cystic fibrosis airway inflammation enables elexacaftor/tezacaftor/ivacaftor-mediated rescue of N1303K CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Tezacaftor-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tezacaftor-d6 to overcome matrix effects in the quantitative analysis of Tezacaftor, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Tezacaftor?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Tezacaftor, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of Tezacaftor.[2]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to Tezacaftor, it co-elutes from the liquid chromatography column and experiences nearly the same degree of ion suppression or enhancement. By calculating the ratio of the Tezacaftor signal to the this compound signal, variations in signal intensity caused by matrix effects are normalized. This normalization provides a more accurate and precise quantification of Tezacaftor.[3]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic separation between Tezacaftor and this compound. If this separation causes them to elute into regions with different levels of ion suppression, it can result in inaccurate quantification, a phenomenon referred to as differential matrix effects.
Q4: What are the key considerations when using a deuterated internal standard like this compound?
A4: Several factors are crucial for the effective use of this compound:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any contribution to the signal of the unlabeled Tezacaftor.
-
Co-elution: Ideally, this compound should co-elute perfectly with Tezacaftor to experience the same matrix effects.
-
Concentration: The concentration of the internal standard should be consistent across all samples and high enough to provide a stable signal.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor reproducibility of Tezacaftor/Tezacaftor-d6 area ratio | Inconsistent matrix effects between samples. Differential matrix effects due to chromatographic shift. | Optimize sample preparation to remove more interferences. Adjust chromatographic conditions to ensure co-elution. Evaluate different lots of the biological matrix. |
| Tezacaftor and this compound do not co-elute | Isotope effect causing slight differences in retention time. Column degradation affecting separation. | Modify the mobile phase composition or gradient. Try a different chromatography column with slightly less resolution to encourage peak merging. Replace the analytical column. |
| Unexpectedly high or low concentrations of Tezacaftor | Significant and uncorrected matrix effects (ion enhancement or suppression). Cross-contamination from the internal standard solution. | Perform a matrix effect assessment to quantify the extent of the issue. Verify the purity of the this compound standard. |
| High variability in this compound peak area | Inconsistent sample preparation and extraction recovery. Severe and variable matrix effects across different samples. | Refine the sample preparation protocol for better consistency. Implement a more rigorous sample cleanup method (e.g., solid-phase extraction). |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard like this compound is designed to keep the analyte/internal standard peak area ratio constant, even in the presence of matrix effects. The effectiveness of this approach is assessed by calculating the Matrix Factor (MF). An MF value close to 1.0 indicates that the internal standard is effectively compensating for matrix effects. Bioanalytical method validation guidelines, such as the ICH M10, typically consider a method to be free of significant matrix effects if the IS-normalized MF is within the range of 0.85 to 1.15.
Table 1: Representative Matrix Factor Data for Tezacaftor Analysis
| Parameter | Without Internal Standard (Tezacaftor Only) | With Internal Standard (Tezacaftor/Tezacaftor-d6 Ratio) | Acceptance Criteria |
| Matrix Factor (MF) - Lot 1 | 0.65 (Ion Suppression) | 0.98 | 0.85 - 1.15 |
| Matrix Factor (MF) - Lot 2 | 1.30 (Ion Enhancement) | 1.05 | 0.85 - 1.15 |
| Matrix Factor (MF) - Lot 3 | 0.72 (Ion Suppression) | 1.01 | 0.85 - 1.15 |
| Precision (%CV) | >15% | <15% | ≤15% |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Addition)
This protocol is used to quantitatively determine the extent of matrix effects.[4]
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Spike Tezacaftor and this compound into the reconstitution solvent at low and high quality control (QC) concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike Tezacaftor and this compound into the extracted matrix at the same low and high QC concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike Tezacaftor and this compound into the blank matrix before the extraction process at the same low and high QC concentrations.
2. Analysis:
-
Analyze all three sets of samples via the LC-MS/MS method.
3. Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF:
-
IS-Normalized MF = (MF of Tezacaftor) / (MF of this compound)
-
-
Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
4. Interpretation:
-
The IS-Normalized MF should be close to 1.0, indicating that this compound is effectively compensating for the matrix effect. The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.
Visualizations
References
Technical Support Center: Tezacaftor-d6 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Tezacaftor-d6 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in biological matrices important?
A1: this compound is a deuterated form of Tezacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It is often used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Tezacaftor in biological samples.[1] The stability of this compound in matrices like plasma, blood, or tissue homogenates is crucial because its degradation can lead to inaccurate measurements of the target analyte (Tezacaftor), compromising pharmacokinetic, toxicokinetic, and therapeutic drug monitoring data.[2][3]
Q2: Under what conditions is Tezacaftor generally considered stable in human plasma?
A2: Studies have shown that Tezacaftor is stable in human and rat plasma under various storage and handling conditions.[1][4][5] These include short-term stability at room temperature, long-term stability when stored at -80°C, and stability through multiple freeze-thaw cycles.[1][6] One study indicated stability for at least 30 days at room temperature.[4][5]
Q3: Are there specific stability data available for deuterated Tezacaftor?
A3: While specific stability data for this compound is not extensively published, Tezacaftor-d4 has been used as an internal standard, and its stability is integral to the validation of analytical methods.[1] The stability of deuterated analogs is generally expected to be comparable to that of the parent compound. Therefore, the stability data for Tezacaftor can be considered a reliable indicator for this compound.
Q4: What are the common analytical techniques used to assess the stability of Tezacaftor and its deuterated analogs?
A4: The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7][8] This method offers high sensitivity and selectivity, allowing for the accurate quantification of the analyte and its internal standard in complex biological matrices.[2] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection has also been used.[9][10][11]
Data on Tezacaftor Stability
The following tables summarize the stability of Tezacaftor in human and rat plasma under various conditions, as reported in published literature. This data can be used as a proxy for the expected stability of this compound.
Table 1: Summary of Tezacaftor Stability in Plasma
| Stability Condition | Matrix | Duration | Temperature | Finding | Reference |
| Short-Term | Rat Plasma | 24 hours | Room Temperature | Stable | [1] |
| Freeze-Thaw | Rat Plasma | 3 cycles | -80°C to Room Temp | Stable | [1] |
| Long-Term | Rat Plasma | 30 days | -80°C | Stable | [1] |
| Long-Term | Human Plasma | 37 days | -80°C ± 5°C | Stable | [9] |
| Autosampler | Human Plasma | 9 days | Not Specified | 90-100% Stability | [7] |
| Room Temperature | Human Plasma | At least 30 days | Room Temperature | Stable | [4][5] |
Experimental Protocols
Protocol: Assessment of Short-Term (Bench-Top) Stability
-
Sample Preparation: Spike at least three replicates of low and high concentration quality control (QC) samples in the target biological matrix (e.g., human plasma).
-
Storage: Store the QC samples at room temperature for a predefined period (e.g., 4, 8, 12, or 24 hours) that reflects the expected duration of sample handling during routine analysis.
-
Analysis: After the storage period, process and analyze the samples along with a freshly prepared calibration curve and a set of reference QC samples (stored at -80°C).
-
Evaluation: Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration. The deviation should be within an acceptable limit, typically ±15%.
Protocol: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Prepare a minimum of three replicates of low and high concentration QC samples in the desired biological matrix.
-
Freeze-Thaw Cycles: Subject the QC samples to a series of freeze-thaw cycles. A typical cycle involves freezing the samples at -80°C for at least 12 hours, followed by thawing unassisted at room temperature. Once completely thawed, the samples are refrozen. This is repeated for a specified number of cycles (e.g., three).
-
Analysis: After the final thaw, analyze the QC samples with a freshly prepared set of calibration standards and reference QC samples.
-
Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Internal Standard (this compound) Response | - Degradation: The internal standard may be unstable under the storage or handling conditions.- Extraction Inefficiency: Inconsistent recovery of the internal standard during sample preparation.- Matrix Effects: Ion suppression or enhancement in the mass spectrometer. | - Verify Stability: Conduct short-term and freeze-thaw stability tests for this compound in the specific matrix.- Optimize Extraction: Evaluate different protein precipitation, liquid-liquid extraction, or solid-phase extraction methods to ensure consistent recovery.- Assess Matrix Effects: Compare the response of the internal standard in post-extraction spiked samples to that in a neat solution. If significant matrix effects are observed, modify the chromatographic conditions or sample cleanup procedure. |
| Analyte (Tezacaftor) Degradation | - Enzymatic Degradation: Presence of active enzymes in the biological matrix.- pH Instability: The pH of the sample may promote hydrolysis or other degradation pathways.- Light Sensitivity: Exposure to light may cause photodegradation. | - Inhibit Enzymes: Add enzyme inhibitors to the collection tubes or during sample preparation.- Adjust pH: Buffer the samples to a pH where the analyte is known to be stable.- Protect from Light: Use amber vials and minimize exposure to light during all handling and storage steps. |
| High Variability in QC Samples | - Inconsistent Sample Preparation: Variations in pipetting, vortexing, or extraction steps.- Instrumental Drift: Changes in the performance of the LC-MS/MS system over time.- Improper Storage: Temperature fluctuations in the storage freezer. | - Standardize Procedures: Ensure all analysts follow the same detailed standard operating procedure (SOP).- Monitor System Suitability: Inject system suitability samples at the beginning and throughout the analytical run to monitor instrument performance.- Calibrate and Monitor Storage Equipment: Regularly check and calibrate freezer temperatures. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent bioanalytical results.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. simbecorion.com [simbecorion.com]
- 3. From bench to bedside: navigating bioanalytical method development and validation for clinical efficacy and regulatory compliance [insights.bio]
- 4. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dried Blood Spot Method Development and Clinical Validation for the Analysis of Elexacaftor, Elexacaftor-M23, Tezacaftor, Tezacaftor-M1, Ivacaftor, Ivacaftor Carboxylate, and Hydroxymethyl Ivacaftor Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchps.com [jchps.com]
- 10. rjptonline.org [rjptonline.org]
- 11. ijpcbs.com [ijpcbs.com]
Common pitfalls in Tezacaftor-d6 stock solution preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tezacaftor-d6. The following information is designed to address common pitfalls encountered during the preparation of stock solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, similar to its unlabeled counterpart Tezacaftor, is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1] For most in vitro applications, high-purity, anhydrous DMSO is the recommended solvent. It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can reduce the solubility of the compound.[2][3]
Q2: I am observing incomplete dissolution of this compound in DMSO. What could be the cause?
A2: Incomplete dissolution can be due to several factors:
-
Suboptimal Solvent Quality: The use of old or non-anhydrous DMSO can significantly impact solubility.[2][3] Always use fresh, high-purity DMSO.
-
Concentration Exceeds Solubility Limit: Attempting to prepare a stock solution at a concentration higher than the solubility limit will result in undissolved material. Refer to the solubility data table below.
-
Insufficient Mixing: Ensure the solution is vortexed or sonicated thoroughly to facilitate dissolution. For higher concentrations, gentle warming (e.g., to 37°C) may aid dissolution, but the stability of the compound under these conditions should be considered for long-term storage.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: No, this compound is sparingly soluble in aqueous buffers. To prepare a working solution in an aqueous buffer, it is recommended to first dissolve the compound in DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted into the aqueous buffer of choice. A common method involves a 1:3 dilution of a DMSO stock into PBS (pH 7.2), but the final concentration should be carefully chosen to avoid precipitation.
Q4: What are the recommended storage conditions for this compound solid and stock solutions?
A4:
-
Solid Compound: The solid form of Tezacaftor is stable for at least four years when stored at -20°C.
-
DMSO Stock Solutions: For long-term storage, it is recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C (stable for up to one year) or -20°C (stable for up to one month).
Q5: My aqueous working solution prepared from a DMSO stock has precipitated. How can I avoid this?
A5: Precipitation in aqueous solutions is a common issue due to the low aqueous solubility of Tezacaftor. To mitigate this:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous working solution should be kept as low as possible. The solubility in a 1:3 DMSO:PBS solution is approximately 0.25 mg/mL.
-
Minimize DMSO Percentage: While some DMSO is necessary for initial dissolution, aim for the lowest possible final percentage of DMSO in your aqueous solution that maintains solubility.
-
Prepare Fresh: Aqueous solutions of Tezacaftor are not recommended for storage for more than one day. Prepare these solutions fresh before each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy or precipitated stock solution in DMSO | 1. Moisture in DMSO. 2. Concentration is too high. 3. Incomplete dissolution. | 1. Use fresh, anhydrous, high-purity DMSO. 2. Refer to the solubility data and prepare a new solution at a lower concentration. 3. Vortex or sonicate the solution. Gentle warming may be applied cautiously. |
| Precipitation upon dilution into aqueous buffer | 1. Final concentration exceeds aqueous solubility. 2. Insufficient mixing during dilution. | 1. Lower the final concentration of this compound in the aqueous solution. 2. Add the DMSO stock dropwise to the aqueous buffer while vortexing to ensure rapid and even dispersion. |
| Inconsistent experimental results | 1. Degradation of stock solution due to improper storage. 2. Inaccurate concentration due to incomplete initial dissolution. | 1. Aliquot stock solutions and store at -80°C to avoid freeze-thaw cycles. 2. Visually inspect the stock solution for any undissolved particles before use. If observed, follow troubleshooting for cloudy solutions. |
Data Presentation
Table 1: Solubility of Tezacaftor in Common Solvents
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 30 - 100 | 57.6 - 192.1 | |
| Ethanol | ~25 | ~48.0 | |
| Dimethylformamide (DMF) | ~30 | ~57.6 | |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 | ~0.48 | |
| Water | Insoluble | - |
Note: The molecular weight of Tezacaftor (520.5 g/mol ) was used for molar concentration calculations. The molecular weight of this compound is slightly higher (526.5 g/mol ).
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound. For 1 mL of a 10 mM stock solution, you will need 5.265 mg of this compound (MW: 526.5 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Vortex the solution vigorously until the solid is completely dissolved. A brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).
-
Visualizations
References
Technical Support Center: Optimizing Mass Spectrometer Settings for Tezacaftor-d6
Welcome to the technical support center for the analysis of Tezacaftor-d6 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometer settings for this compound?
A1: The optimal mass spectrometer settings for this compound, particularly the Multiple Reaction Monitoring (MRM) transitions, will need to be empirically determined. However, published methods for Tezacaftor and its other deuterated analogs can provide a strong starting point. The precursor ion for this compound will be higher than that of the unlabeled Tezacaftor due to the six deuterium (B1214612) atoms.
Q2: How do I determine the precursor and product ions for this compound?
A2: To establish the MRM transitions for this compound, you should perform the following steps:
-
Prepare a standard solution of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into the mass spectrometer.
-
Perform a full scan in positive ion mode to identify the protonated molecule, [M+H]⁺. The theoretical m/z of the [M+H]⁺ for this compound should be calculated based on its molecular formula.
-
Select the identified precursor ion and perform a product ion scan to identify the most abundant and stable fragment ions.
-
Select at least two product ions for MRM: a quantifier (typically the most intense) and a qualifier.
Q3: I am observing chromatographic separation between Tezacaftor and this compound. Is this a problem?
A3: Yes, this can be a significant issue. Deuterated internal standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][2] If the two compounds do not co-elute, they may experience different levels of ion suppression or enhancement from the sample matrix, leading to inaccurate and imprecise quantification.[1]
Q4: My quantitative results are inconsistent. What are the potential causes when using this compound as an internal standard?
A4: Inconsistent results can arise from several factors:
-
Differential Matrix Effects: As mentioned above, a lack of co-elution between Tezacaftor and this compound is a primary cause.[1][3]
-
Isotopic Impurities: The this compound standard may contain a small amount of unlabeled Tezacaftor, or vice-versa, which can affect accuracy.
-
Deuterium Exchange: Although less common for labels on aromatic rings, there is a possibility of back-exchange where deuterium atoms are replaced by hydrogen atoms from the sample matrix or solvent.
-
Instrument Variability: General issues with the mass spectrometer, such as a dirty ion source, can lead to inconsistent signal.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor signal intensity for this compound | Inefficient ionization, incorrect MRM transitions, or significant ion suppression. | 1. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). 2. Re-infuse the standard to confirm and optimize MRM transitions and collision energy. 3. Evaluate and mitigate matrix effects (see below). |
| Chromatographic peak splitting or tailing | Poor column performance or inappropriate mobile phase. | 1. Ensure the column is not degraded and is appropriate for the analysis. 2. Optimize the mobile phase composition and gradient. |
| High background noise | Contaminated solvent, mobile phase, or a dirty mass spectrometer source. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
| Inaccurate quantification | Differential matrix effects due to chromatographic separation of the analyte and internal standard. | 1. Adjust the chromatographic method to ensure co-elution. This may involve using a lower-resolution column or modifying the gradient. 2. Perform a matrix effect study to assess the degree of ion suppression or enhancement. |
| Variable internal standard response | Inconsistent sample preparation or significant and variable matrix effects between samples. | 1. Review and standardize the sample preparation procedure. 2. Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions for this compound
-
Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire full scan mass spectra in positive electrospray ionization (ESI+) mode to identify the [M+H]⁺ ion.
-
Set the mass spectrometer to product ion scan mode , selecting the identified precursor ion.
-
Vary the collision energy (e.g., from 10 to 50 eV in 5 eV increments) to find the optimal energy for producing stable and intense product ions.
-
Select the most intense product ion as the quantifier and another stable, intense ion as the qualifier.
Protocol 2: Assessment of Matrix Effects
-
Prepare a standard solution of Tezacaftor and this compound in a clean solvent (Neat solution).
-
Prepare a blank matrix sample (e.g., plasma from an untreated subject) and extract it using your established method.
-
Spike the extracted blank matrix with the same concentration of Tezacaftor and this compound as the neat solution (Matrix-spiked solution).
-
Analyze both the Neat and Matrix-spiked solutions by LC-MS/MS.
-
Compare the peak areas of the analytes in the two solutions. A significant difference indicates the presence of matrix effects.
Quantitative Data Summary
The following table summarizes previously reported MRM transitions for Tezacaftor and its deuterated analogs. These can be used as a starting point for developing a method for this compound.
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
| Tezacaftor | 521.3 | 387.1 | |
| Tezacaftor | 521.3 | 387.0; 503.2 | |
| Tezacaftor | 521.29 | 420.55 | |
| Tezacaftor | 521.1 | 440.0 | |
| Tezacaftor-d4 | 525.2 | 391.1 | |
| Tezacaftor-d4 | 525.76 | 420.35 |
Note: The precursor ion for this compound will be different from Tezacaftor-d4 and must be determined experimentally.
Visualizations
References
Technical Support Center: Troubleshooting Poor Peak Shape with Tezacaftor-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Tezacaftor-d6.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak tailing for this compound and how can I fix it?
Peak tailing, where the peak has an asymmetrical tail, is a common issue that can affect the accuracy of integration and quantification.[1][2][3][4]
Potential Causes and Solutions:
-
Secondary Interactions with Silanol (B1196071) Groups: Tezacaftor, a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase of the column, leading to tailing.[2][3][5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to <3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]
-
Solution 2: Use an End-Capped Column: Employ a column where the residual silanol groups are chemically bonded (end-capped) to reduce their availability for interaction.[2][6]
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[1][7]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[1][7]
-
Solution 1: Backflush the Column: Reverse the column and flush it with a strong solvent to remove particulates from the inlet frit.[7]
-
Solution 2: Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[7]
-
Solution 3: Replace the Column: If the column is old or has been used extensively with complex matrices, it may need to be replaced.[6][7]
-
-
Extra-Column Effects: Dead volumes in the system, such as from poorly connected tubing or fittings, can cause peak broadening and tailing.[1][3]
Q2: My this compound peak is fronting. What could be the cause and how do I resolve it?
Peak fronting, the inverse of tailing, is characterized by a leading edge that is less steep than the trailing edge.[4]
Potential Causes and Solutions:
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.[1][5]
-
Column Collapse: A collapsed column bed, which can be caused by excessive pressure or pH stress, can lead to peak fronting.[6]
-
Solution: Replace the column and ensure that the operating pressure and mobile phase pH are within the manufacturer's recommended limits.[7]
-
Q3: I am observing split peaks for this compound. What are the likely reasons and solutions?
Split peaks can be a sign of a disruption in the chromatographic flow path.
Potential Causes and Solutions:
-
Partially Blocked Column Frit: Debris from the sample or system can partially block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[7]
-
Solution: As with peak tailing, try backflushing the column. If this doesn't work, the frit may need to be replaced, or the entire column.[7]
-
-
Channeling in the Column Bed: A void or channel in the column packing can cause the sample to travel through the column at different rates, resulting in a split peak.[2]
-
Solution: This usually indicates a damaged column that needs to be replaced.[2]
-
-
Injection Solvent Incompatibility: A significant mismatch between the injection solvent and the mobile phase can sometimes cause peak splitting.[8]
Data Summary Tables
Table 1: Mobile Phase Considerations for Tezacaftor Analysis
| Parameter | Recommendation | Rationale |
| pH | Operate at a lower pH (e.g., < 3.0) for reversed-phase chromatography.[2] | To suppress the ionization of residual silanol groups on the silica (B1680970) packing, minimizing secondary interactions that cause peak tailing.[2][5] |
| Buffer Concentration | Use a sufficient buffer concentration (e.g., 5-10 mM).[7] | To maintain a stable pH and improve peak symmetry.[7] |
| Organic Modifier | Acetonitrile (B52724) is a common choice. | Provides good peak shape and resolution for many pharmaceutical compounds. |
| Additives | Consider adding a small amount of an acid (e.g., formic acid, acetic acid) or a competing base.[6] | To improve peak shape by minimizing interactions with the stationary phase.[6] |
Table 2: General Troubleshooting for Poor Peak Shape
| Symptom | Potential Cause | Suggested Action |
| All Peaks Tailing | Partially blocked column inlet frit.[7] | Backflush the column.[7] |
| Dead volume in the system.[1][3] | Check and tighten all fittings; use narrow ID tubing.[3][5] | |
| Only this compound Peak Tailing | Secondary interactions with stationary phase.[2][3] | Lower mobile phase pH; use an end-capped column.[2] |
| Column overload.[1][7] | Reduce sample concentration or injection volume.[8][9] | |
| Peak Fronting | Sample solvent stronger than mobile phase.[1][5] | Dissolve sample in mobile phase or a weaker solvent.[8][10] |
| Collapsed column bed.[6] | Replace the column.[7] | |
| Split Peaks | Partially blocked column frit or void in the column.[2][7] | Backflush or replace the column.[7] |
Experimental Protocols
While specific validated methods for this compound are proprietary, a general starting point for a reversed-phase HPLC method development and troubleshooting would be as follows:
Sample Preparation:
-
Accurately weigh a small amount of this compound standard.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water, to create a stock solution.
-
Perform serial dilutions to the desired working concentration. It is recommended to use the initial mobile phase composition as the diluent to avoid solvent mismatch effects.[5]
-
Filter the final sample solution through a 0.22 µm membrane filter before injection to remove any particulates.[11]
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column with end-capping is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Injection Volume: 1 - 10 µL.
-
Detector: UV or Mass Spectrometer.
Visual Troubleshooting Workflow
Caption: A troubleshooting workflow for diagnosing poor peak shape in HPLC analysis.
References
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. support.waters.com [support.waters.com]
- 6. labveda.com [labveda.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 9. youtube.com [youtube.com]
- 10. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Quantification Accuracy of Tezacaftor using Tezacaftor-d6
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Tezacaftor-d6 as an internal standard in quantitative analyses. The following information addresses common issues related to the purity of deuterated internal standards and their impact on assay accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a quantitative assay?
This compound is a stable isotope-labeled internal standard used in mass spectrometry-based quantification, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its chemical properties are nearly identical to the analyte, Tezacaftor, allowing it to mimic the behavior of the analyte during sample preparation, chromatography, and ionization.[3][4][5] This mimicry helps to correct for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.
Q2: How does the purity of this compound affect the accuracy of my results?
The isotopic purity of this compound is critical for accurate quantification. The most significant purity issue is the presence of unlabeled Tezacaftor in the this compound standard. This unlabeled analyte will contribute to the signal of the target analyte, leading to an overestimation of the analyte's concentration. It is recommended that the isotopic purity of a deuterated standard be ≥98%.
Q3: What are other common issues associated with deuterated internal standards like this compound?
Besides the presence of unlabeled analyte, other potential issues include:
-
Isotopic Exchange: Deuterium (B1214612) atoms may be replaced by hydrogen atoms from the surrounding environment, particularly if they are in chemically unstable positions (e.g., on -OH, -NH, or -SH groups). This can lead to a decrease in the internal standard signal and the appearance of a false signal for the unlabeled analyte.
-
Chromatographic Shift: Due to the "deuterium isotope effect," the deuterated standard may have a slightly different retention time than the unlabeled analyte. If this separation is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard might experience different levels of ion suppression or enhancement from the sample matrix, which can compromise accuracy.
Q4: Can the position of the deuterium labels on this compound impact my results?
Yes, the position of the deuterium labels is crucial. Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange. Unstable labels can be lost during sample preparation or analysis, compromising the integrity of the internal standard.
Troubleshooting Guides
Issue 1: Overestimation of Tezacaftor Concentration
-
Symptom: The calculated concentrations of Tezacaftor are consistently higher than expected, especially at the lower limit of quantification (LLOQ).
-
Potential Cause: The this compound internal standard is contaminated with unlabeled Tezacaftor.
-
Troubleshooting Steps:
-
Assess the Contribution from the Internal Standard:
-
Prepare a blank matrix sample (containing no analyte).
-
Spike the sample with the this compound internal standard at the concentration used in your assay.
-
Analyze the sample using your LC-MS/MS method and monitor the mass transition for the unlabeled Tezacaftor.
-
-
Evaluate the Response:
-
The response for the unlabeled analyte in this sample should be less than 20% of the response of the LLOQ for Tezacaftor.
-
If the response is higher, it indicates significant contamination of the internal standard.
-
-
Solution:
-
Contact the supplier of the this compound to obtain a certificate of analysis with detailed purity information.
-
If the contamination is confirmed, acquire a new, higher-purity batch of this compound.
-
If a new batch is not immediately available, a non-linear calibration function that corrects for the impurity may be a temporary solution.
-
-
Issue 2: Poor Reproducibility and Inconsistent Internal Standard Response
-
Symptom: The peak area of the this compound internal standard is highly variable across samples.
-
Potential Causes:
-
Inconsistent sample preparation.
-
Differential matrix effects.
-
Isotopic instability (H/D exchange).
-
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure consistent and precise execution of all sample preparation steps, including aliquoting, extraction, evaporation, and reconstitution.
-
Evaluate Matrix Effects:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Tezacaftor and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with Tezacaftor and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with Tezacaftor and this compound before extraction.
-
-
Analyze all three sets and compare the peak areas. A significant difference in the analyte-to-internal standard response ratio between the neat solution and the matrix-spiked samples indicates a differential matrix effect.
-
-
Check for Isotopic Instability:
-
Review the structure of this compound to ensure deuterium labels are on stable positions.
-
Avoid highly acidic or basic conditions during sample preparation and in the mobile phase, as these can promote H/D exchange.
-
Prepare stock solutions and store standards in aprotic solvents like acetonitrile (B52724) or methanol (B129727) whenever possible.
-
-
Solutions:
-
Optimize the sample clean-up procedure to remove more interfering matrix components.
-
Adjust the chromatography to separate the analyte and internal standard from the source of the matrix effect.
-
-
Impact of this compound Purity on Quantification
The presence of unlabeled Tezacaftor in the this compound internal standard will lead to a positive bias in the quantification of Tezacaftor. The magnitude of this error is dependent on the level of contamination and the concentration of the analyte being measured.
| Isotopic Purity of this compound | Unlabeled Tezacaftor Impurity | Impact on Quantification | Recommended Action |
| >99% | <1% | Minimal impact, generally acceptable for most applications. | Proceed with analysis. |
| 98% | 2% | Potential for slight overestimation, especially at low concentrations. | Assess the contribution of the impurity to the LLOQ. |
| 95% | 5% | Significant overestimation of the analyte is likely. | A new, higher-purity standard is recommended. |
| <95% | >5% | Unacceptable for accurate quantification. | Do not use this batch of internal standard. |
Experimental Protocol: Quantification of Tezacaftor in Human Plasma
This protocol provides a general methodology for the quantification of Tezacaftor in human plasma using this compound as an internal standard with LC-MS/MS.
1. Preparation of Stock and Working Solutions
-
Tezacaftor Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Tezacaftor and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Tezacaftor stock solution with a blank biological matrix (e.g., human plasma).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a robust signal in the mass spectrometer. This concentration should be consistent across all samples, calibrators, and quality controls.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of each plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
3. LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a typical mobile phase.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Tezacaftor to this compound against the concentration of the calibration standards.
-
Determine the concentration of Tezacaftor in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Investigating Internal Standard Purity
References
Technical Support Center: Analysis of Tezacaftor-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression during the analysis of Tezacaftor-d6 by LC-MS/MS.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a concern in the analysis of this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal intensity of the target analyte, in this case, this compound, is reduced due to the presence of other co-eluting compounds from the sample matrix.[1][2][3] This interference can negatively affect the accuracy, precision, and sensitivity of your analytical method, potentially leading to underestimation of the analyte concentration or false-negative results.[2][4]
Q2: What are the common sources of ion suppression in my this compound analysis?
A2: Ion suppression can originate from a variety of sources, broadly categorized as endogenous or exogenous.[4][5]
-
Endogenous Matrix Components: These are substances naturally present in your biological samples, such as salts, proteins, and phospholipids (B1166683).[6][7]
-
Exogenous Substances: These are contaminants introduced during sample collection, preparation, or analysis. Examples include anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives.[1][5]
-
High Analyte Concentration: At very high concentrations, the analyte itself can cause a phenomenon known as self-suppression.[5]
-
Co-eluting Metabolites: Metabolites of Tezacaftor or other drugs that have similar chemical properties and retention times can interfere with the ionization of this compound.[5]
Q3: How can I determine if my this compound signal is being suppressed?
A3: There are two primary methods to diagnose ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative method to identify at what retention times ion suppression is occurring.[5][8] A constant flow of a this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip in the constant this compound signal indicates the presence of co-eluting, suppressing agents.[8]
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression.[5] You compare the signal of this compound in a clean solvent (neat solution) to the signal of the same amount of this compound spiked into an extracted blank matrix. The percentage of signal reduction indicates the degree of ion suppression.
Troubleshooting Guide: Mitigating Ion Suppression
If you've identified ion suppression in your this compound analysis, follow this troubleshooting workflow:
dot
Caption: A workflow for troubleshooting and mitigating ion suppression.
Step 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before the sample is injected into the LC-MS/MS system.
| Method | Principle | Pros | Cons |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile (B52724), methanol) is added to precipitate proteins. | Fast, inexpensive, and simple. | May not remove other interferences like phospholipids and salts. |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their relative solubilities in two different immiscible liquids. | Can provide a cleaner sample than PPT. | More time-consuming and requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest samples and can concentrate the analyte. | More expensive and requires method development. |
Step 2: Optimize Chromatographic Conditions
By adjusting your chromatography, you can separate this compound from the interfering compounds.
| Parameter | Recommendation | Rationale |
| Analytical Column | Consider a different column chemistry (e.g., C18, Phenyl-Hexyl). Using metal-free columns can also be beneficial for certain compounds that may chelate.[9] | Different stationary phases offer different selectivities, which can resolve this compound from interferences. |
| Mobile Phase | Try switching the organic solvent (e.g., from acetonitrile to methanol). Optimize the mobile phase additives (e.g., formic acid, ammonium (B1175870) formate). | This can alter the elution profile of both the analyte and interfering compounds. |
| Gradient Profile | Adjust the gradient slope to better separate the peaks of interest. | A shallower gradient can increase the resolution between closely eluting compounds. |
| Flow Rate | Reducing the flow rate to the nanoliter-per-minute range can sometimes reduce ion suppression.[1][4] | Lower flow rates can lead to more efficient ionization. |
Step 3: Change Ionization Method
If optimization of sample preparation and chromatography is not sufficient, consider the ionization technique.
-
Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI): ESI is generally more susceptible to ion suppression than APCI.[1][3] If your instrumentation allows, testing your analysis with an APCI source may show a reduction in ion suppression.
-
Polarity Switching: If you are using positive ion mode, it is worth investigating if this compound can be detected in negative ion mode. Fewer compounds are typically ionized in negative mode, which may eliminate the source of interference.[3]
Step 4: Use an Appropriate Internal Standard
The most effective way to compensate for ion suppression is to use a stable isotope-labeled (SIL) internal standard. Since you are analyzing this compound, a non-deuterated Tezacaftor would be the appropriate internal standard. The SIL internal standard co-elutes with the analyte and is affected by ion suppression to the same extent. This allows for accurate quantification even in the presence of matrix effects.
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones
Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
Syringe pump
-
Tee-union
-
LC-MS/MS system
-
This compound standard solution (e.g., 100 ng/mL in mobile phase)
-
Extracted blank matrix (e.g., plasma, urine)
Procedure:
-
Set up your LC-MS/MS system with the analytical column and mobile phase used for your this compound analysis.
-
Using a syringe pump, continuously infuse the this compound standard solution into the eluent stream from the LC column via a T-fitting placed before the mass spectrometer's ion source. A typical infusion rate is 5-10 µL/min.
-
Allow the system to equilibrate until a stable baseline signal for the this compound MRM transition is observed.
-
Inject a prepared blank matrix sample.
-
Monitor the this compound signal. A decrease in the signal intensity indicates a region of ion suppression.
dot
Caption: Experimental setup for Post-Column Infusion (PCI).
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
Objective: To quantify the percentage of ion suppression for this compound in a given matrix.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established protocol. Spike the same amount of this compound as in Set A into the final extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the same amount of this compound as in Set A into the blank biological matrix before the extraction process. (This set is used to determine recovery).
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%ME):
%ME = (Peak Area in Set B / Peak Area in Set A) * 100
-
A %ME of 100% indicates no matrix effect.
-
A %ME < 100% indicates ion suppression.
-
A %ME > 100% indicates ion enhancement.
-
-
Calculate the Recovery (%RE):
%RE = (Peak Area in Set C / Peak Area in Set B) * 100
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment for this compound.
| Sample Set | Description | Mean Peak Area (n=3) | Calculated Effect | Result |
| A | This compound in Solvent | 1,500,000 | - | - |
| B | This compound in Extracted Matrix | 750,000 | % Matrix Effect | 50% (Significant Suppression) |
| C | Pre-Spiked this compound | 675,000 | % Recovery | 90% (Good Recovery) |
In this example, while the sample preparation method effectively recovers the analyte, there is significant ion suppression that needs to be addressed through the troubleshooting steps outlined above.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. lambdalaboratory.com [lambdalaboratory.com]
- 3. providiongroup.com [providiongroup.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Tezacaftor-d6: A Technical Guide to Storage, Handling, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage, handling, and use of Tezacaftor-d6 in a laboratory setting. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, -20°C is recommended, which can ensure stability for at least four years.[1] Some suppliers may recommend storage at 4°C under a nitrogen atmosphere.
Q2: What is the recommended procedure for preparing this compound stock solutions?
A2: To prepare a stock solution, dissolve solid this compound in an appropriate organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol.[1] The solubility is approximately 30 mg/mL in DMSO and DMF, and 25 mg/mL in ethanol.[1] It is recommended to purge the solvent with an inert gas before preparing the solution.
Q3: How should I store this compound stock solutions?
A3: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, store the solutions at -80°C, which should maintain stability for up to one year.[2] For shorter-term storage, -20°C is suitable for up to six months.[2] It is advisable to store solutions under a nitrogen atmosphere.[2]
Q4: Is this compound soluble in aqueous solutions?
A4: this compound is sparingly soluble in aqueous buffers.[1] To prepare a working solution in an aqueous medium, first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] A 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[1] It is not recommended to store aqueous solutions for more than one day.[1]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, it is important to wear appropriate personal protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3][4] Work should be conducted in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or aerosols.[3][4]
Quantitative Data Summary
The following tables provide a summary of the storage and solubility data for this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Atmosphere |
| Solid | -20°C | ≥ 4 years[1] | Standard |
| Solid | 4°C | Not specified | Nitrogen[2] |
| Solution in Organic Solvent | -80°C | 1 year[2] | Nitrogen[2] |
| Solution in Organic Solvent | -20°C | 6 months[2] | Nitrogen[2] |
| Aqueous Solution | Room Temperature | ≤ 1 day[1] | Standard |
Table 2: Solubility in Common Solvents
| Solvent | Approximate Solubility |
| DMSO | 30 mg/mL[1] |
| DMF | 30 mg/mL[1] |
| Ethanol | 25 mg/mL[1] |
| DMSO:PBS (1:3, pH 7.2) | 0.25 mg/mL[1] |
Experimental Protocols
Detailed Protocol for an In Vitro CFTR Corrector Assay Using this compound
This protocol describes a general procedure for evaluating the corrector activity of this compound on F508del-CFTR expressing cells, such as HEK293 or primary human bronchial epithelial (HBE) cells.
Materials:
-
F508del-CFTR expressing cells
-
Cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
CFTR potentiator (e.g., Ivacaftor)
-
CFTR activator (e.g., Forskolin)
-
Assay-specific reagents (e.g., for Ussing chamber or membrane potential assays)
Procedure:
-
Cell Seeding: Plate the F508del-CFTR expressing cells at an appropriate density in the desired format (e.g., multi-well plates, permeable supports for Ussing chamber). Allow the cells to adhere and grow to the desired confluency.
-
Preparation of this compound Working Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the final desired working concentration (e.g., 2 µM)[5]. Ensure the final DMSO concentration in the medium is non-toxic to the cells (typically ≤ 0.1%).
-
-
Compound Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the this compound working solution.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂ to allow for the correction of the F508del-CFTR protein.
-
-
Functional Assay:
-
After the incubation period, perform a functional assay to measure the restored CFTR channel activity. This can be done using various methods, including:
-
Ussing Chamber Assay: Mount the cell monolayer in an Ussing chamber and measure the short-circuit current (Isc) in response to CFTR activation and potentiation.
-
Membrane Potential Assay: Use a fluorescent membrane potential-sensitive dye to measure changes in cell membrane potential upon CFTR activation.
-
-
-
Data Analysis:
-
Quantify the increase in CFTR function in this compound treated cells compared to vehicle-treated (DMSO only) control cells.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates in aqueous solution | Low aqueous solubility of this compound. | Ensure the final concentration of DMSO is sufficient to maintain solubility. Prepare fresh aqueous solutions immediately before use. Consider using a different buffer or formulation. |
| Loss of compound activity over time in solution | Degradation of the compound in solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store solutions at the recommended temperature and under nitrogen if possible. Prepare fresh working solutions for each experiment. |
| Inconsistent experimental results | Improper storage or handling of the compound. Inaccurate solution preparation. | Strictly follow the recommended storage and handling procedures. Calibrate pipettes and balances regularly to ensure accurate measurements. |
| Cell toxicity observed | High concentration of the compound or the solvent (e.g., DMSO). | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically < 0.5%). |
Visualizations
Caption: Workflow for this compound Storage and Handling.
Caption: Troubleshooting Guide for this compound Experiments.
References
Addressing variability in Tezacaftor-d6 analytical results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Tezacaftor-d6 analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed during the bioanalysis of Tezacaftor using its deuterated internal standard, this compound.
Issue 1: High Variability in this compound Signal
Q: We are observing significant variability in the peak area of our internal standard, this compound, across our sample batch. What are the potential causes and solutions?
A: High variability in the internal standard's response can compromise the precision and accuracy of your quantitative analysis. The issue often stems from inconsistencies in sample preparation or matrix effects.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Questions | Recommended Actions |
| Inconsistent Sample Preparation | Are you seeing variability in extraction recovery across the batch? | Review your sample preparation workflow for consistency. Ensure uniform timing and execution for all steps, including protein precipitation, vortexing, and solvent evaporation. |
| Matrix Effects | Is there a difference in the this compound response between neat solutions and matrix-spiked samples? | Matrix effects from endogenous plasma components can suppress or enhance the ionization of the analyte and internal standard.[1][2] To mitigate this, ensure optimal chromatographic separation to resolve this compound from co-eluting matrix components.[3] Consider a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering substances.[3] |
| Pipetting or Dilution Errors | Have the automated pipettes been recently calibrated? Are manual dilutions performed consistently? | Verify the calibration and performance of all pipetting equipment. For manual dilutions, ensure proper mixing and technique. Prepare fresh working solutions to rule out degradation or concentration changes over time.[4] |
Issue 2: Low or No Signal for this compound
Q: Our analysis shows a very low or absent signal for the this compound internal standard. What should we investigate?
A: A weak or missing signal from your stable isotope-labeled (SIL) internal standard can arise from issues with its storage, preparation, or the analytical instrument's settings.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Questions | Recommended Actions |
| Improper Storage and Handling | Was the this compound stock solution stored under the recommended conditions (temperature, light protection)? | Review the manufacturer's storage guidelines. Improper storage can lead to degradation. Always prepare fresh working solutions and avoid repeated freeze-thaw cycles. |
| Mass Spectrometer Settings | Are the correct MRM transitions and collision energies being used for this compound? | Confirm the mass spectrometer parameters for this compound. The ion transition for Tezacaftor-d4 has been reported as m/z 525.76→420.35.[3] While the specific transition for this compound may differ, this provides a reference point. Optimize source conditions and collision energy to maximize the signal. |
| Sample Preparation Error | Was the internal standard spiking solution inadvertently omitted from the samples? | Review the sample preparation protocol to ensure the internal standard was added at the correct step and concentration. |
Issue 3: Inaccurate Quantification of Tezacaftor
Q: The calculated concentrations of Tezacaftor in our quality control (QC) samples are outside the acceptable limits of accuracy and precision. What could be the cause?
A: Inaccurate quantification, even with the use of a SIL internal standard, can be due to isotopic impurity, differential matrix effects, or issues with the calibration curve.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Questions | Recommended Actions |
| Isotopic Impurity | Does the this compound internal standard contain a significant amount of unlabeled Tezacaftor? | The presence of unlabeled analyte in the SIL internal standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[5] Consult the manufacturer's certificate of analysis for isotopic purity. |
| Differential Matrix Effects | Do Tezacaftor and this compound exhibit different responses to matrix effects? | Although SIL internal standards are intended to mimic the analyte's behavior, slight differences in retention time or ionization can lead to differential matrix effects.[6] Improve chromatographic resolution to separate the analyte and internal standard from interfering matrix components.[7] |
| Calibration Curve Issues | Is the calibration range appropriate for the expected sample concentrations? Is the curve linear and reproducible? | Ensure the calibration curve covers the expected concentration range of the study samples. The assay for Tezacaftor has been shown to be linear over a range of 0.008-12 mg/L.[7] Use a sufficient number of calibration standards and appropriate weighting for the regression analysis.[8] |
Data Presentation: Bioanalytical Method Parameters for Tezacaftor
The following tables summarize typical validation parameters for the quantification of Tezacaftor in human plasma using LC-MS/MS.
Table 1: Linearity and Sensitivity of Tezacaftor Assays
| Analyte | Linearity Range (µg/mL) | LLOQ (µg/mL) | Reference |
| Tezacaftor | 0.008 - 12 | 0.008 | [7] |
| Tezacaftor | 0.1 - 20 | 0.1 | [9] |
| Tezacaftor | 0.020 - 12.000 | 0.020 | [10] |
| Tezacaftor | 0.01 - 10.0 | 0.01 | [8] |
| Tezacaftor | 0.3 - 1200 (ng/mL) | 300 (ng/mL) | [5] |
Table 2: Accuracy and Precision of Tezacaftor Assays
| Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias or % Recovery) | Reference |
| Tezacaftor | ≤15% | ≤15% | ≤15% | [9] |
| Tezacaftor | <6.7% | <6.7% | 95.8% - 112.9% | [8] |
| Tezacaftor | 3.59% | - | 98.21% | [5] |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol outlines a common method for extracting Tezacaftor and this compound from human plasma.
-
Aliquoting: Transfer 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.[7]
-
Internal Standard Spiking: Add 5 µL of the this compound internal standard working solution (e.g., 0.5 µg/mL).[10]
-
Protein Precipitation: Add 200 µL of methanol (B129727) to the plasma sample.[10]
-
Vortexing: Vortex the samples thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 5 minutes at 4°C.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[10]
Protocol 2: LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Tezacaftor and this compound.
Chromatographic Conditions:
-
HPLC Column: Reversed-phase C18 column (e.g., HyPURITY C18, 50 x 2.1 mm, 1.9 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 600 µL/min.[10]
-
Injection Volume: 5 µL.[10]
-
Column Temperature: 50°C.[10]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
Vaporizer Temperature: 350°C.[10]
-
Capillary Temperature: 350°C.[10]
-
MRM Transitions:
Visualizations
Tezacaftor Metabolism Pathway
Tezacaftor is primarily metabolized in the liver by cytochrome P450 enzymes CYP3A4 and CYP3A5.[1][4] This process leads to the formation of several metabolites, with M1 being pharmacologically active, M2 being less active, and M5 considered inactive.[1]
Troubleshooting Workflow for this compound Variability
This workflow provides a logical sequence for diagnosing and resolving issues with this compound analytical variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. japsonline.com [japsonline.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. ClinPGx [clinpgx.org]
- 5. jchps.com [jchps.com]
- 6. ClinPGx [clinpgx.org]
- 7. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients' Plasma by a Novel LC-MS/MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Method for the Analysis of Ivacaftor, Hydroxymethyl Ivacaftor, Ivacaftor Carboxylate, Lumacaftor, and Tezacaftor in Plasma and Sputum Using Liquid Chromatography With Tandem Mass Spectrometry and Its Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Internal Standards in the Bioanalysis of Tezacaftor
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. In the analysis of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator, Tezacaftor, the choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results. This guide provides an objective comparison of Tezacaftor-d6 and other common internal standards used in the bioanalysis of CFTR modulators, supported by experimental data from published literature.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples and calibration standards. Its primary role is to correct for the variability inherent in sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response. For liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are considered the gold standard. These are molecules where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
This compound is a deuterated analog of Tezacaftor and is frequently employed as an internal standard. Its utility stems from its near-identical chemical and physical behavior to the parent drug, allowing it to effectively track and compensate for analytical variability. Other deuterated analogs, such as Tezacaftor-d4 and Tezacaftor-d9, as well as deuterated versions of co-administered drugs like Ivacaftor-d4, have also been utilized in various bioanalytical methods.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. The ideal IS should co-elute with the analyte and exhibit similar ionization and fragmentation patterns. The following table summarizes the performance characteristics of various internal standards used in the quantification of Tezacaftor and other CFTR modulators, compiled from different validated LC-MS/MS methods. It is important to note that these data are collated from separate studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Internal Standard | Analyte(s) | Matrix | Recovery (%) | Matrix Effect (%) | Accuracy (% Bias) | Precision (% CV) | Citation |
| Tezacaftor-d4 | Tezacaftor, Ivacaftor | Rat Plasma | 92.66–99.73 (for Tezacaftor) | Not explicitly stated, but method showed lack of major matrix effects | Within ±15% | ≤15% | [1] |
| Tezacaftor-d9 | Tezacaftor, Elexacaftor, Ivacaftor | Human Plasma | Not explicitly stated | Not explicitly stated, method deemed free of matrix effect | Within ±15% (Inter-day) | ≤15% (Inter-day) | [2][3] |
| Ivacaftor-d4 | Tezacaftor, Ivacaftor | Rat Plasma | 95.43–100.38 (for Ivacaftor) | Not explicitly stated, but method showed lack of major matrix effects | Within ±15% | ≤15% | [1] |
CV: Coefficient of Variation
Discussion of Comparative Performance
The data presented in the table demonstrate that deuterated internal standards, including various isotopic forms of Tezacaftor and co-administered drugs, consistently enable the development of accurate and precise bioanalytical methods.
-
Tezacaftor-d4 and Tezacaftor-d9 have both been successfully used for the quantification of Tezacaftor. The methods employing these internal standards report high accuracy and precision, meeting the stringent requirements of regulatory guidelines (e.g., FDA and EMA). While direct comparative data is unavailable, the performance of both appears to be excellent, effectively compensating for analytical variability. The choice between d4 and d9 may depend on synthetic accessibility and the potential for isotopic interference.
-
Ivacaftor-d4 is another suitable option, particularly when co-analyzing Ivacaftor with Tezacaftor. Its use is based on the principle of structural analogy and similar behavior during analysis. The reported data for methods using Ivacaftor-d4 also show excellent recovery and precision for the intended analyte.
Ultimately, the choice of the internal standard will depend on the specific requirements of the assay, including the analytes being measured, the complexity of the biological matrix, and the availability of the standard. The data strongly supports the use of a deuterated analog of the primary analyte as the most robust approach.
Experimental Protocols
To provide a practical context for the data presented, a detailed experimental protocol for a representative bioanalytical assay is outlined below. This protocol is based on a validated LC-MS/MS method for the simultaneous quantification of Ivacaftor and Tezacaftor in rat plasma.[1]
1. Sample Preparation
-
To 100 µL of rat plasma, add 0.5 mL of acetonitrile (B52724) and 400 µL of the internal standard working solution (containing Tezacaftor-d4 and Ivacaftor-d4).
-
Vortex mix the sample in a 1.5 mL centrifuge tube.
-
Centrifuge the mixture at 4000 rpm for 15–20 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Analysis
-
LC System: Waters Alliance E2695 model HPLC or equivalent.
-
Column: Eclipse plus C18 (100 mm × 4.6 mm, 1.8 µm).
-
Mobile Phase: 0.1% trifluoroacetic acid in water: acetonitrile (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Mass Spectrometer: Operated in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Tezacaftor: m/z 521.29 → 420.55
-
Tezacaftor-d4: m/z 525.76 → 420.35
-
Ivacaftor: m/z 393.46 → 360.29
-
Ivacaftor-d4: m/z 397.68 → 360.17
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., ICH M10 Bioanalytical Method Validation) for parameters including selectivity, sensitivity, matrix effect, linearity, precision, accuracy, recovery, and stability.[4]
Visualizing the Bioanalytical Workflow
The following diagram, generated using the DOT language, illustrates the typical workflow for a bioanalytical experiment utilizing an internal standard.
Caption: Bioanalytical workflow for Tezacaftor quantification.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Tezacaftor in biological matrices. While this compound is a commonly used and effective choice, other deuterated analogs such as Tezacaftor-d4, Tezacaftor-d9, and even deuterated forms of co-administered drugs like Ivacaftor-d4, have been shown to provide excellent performance in validated bioanalytical methods. The selection of a specific internal standard should be based on a thorough evaluation of the analytical method's requirements and the availability of the standard. The experimental protocols and validation data from the cited literature provide a strong foundation for researchers and scientists in the development of robust and reliable bioanalytical assays for CFTR modulators.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
A Comparative Guide to Linearity and Range Determination for Tezacaftor Quantification Using Tezacaftor-d6 as an Internal Standard
This guide provides a comparative analysis of analytical methods for the quantification of Tezacaftor, with a focus on the linearity and range of these methods when employing deuterated Tezacaftor (Tezacaftor-d6) as an internal standard. The information is intended for researchers, scientists, and drug development professionals working on the bioanalysis of cystic fibrosis transmembrane conductance regulator (CFTR) modulators.
Introduction
Tezacaftor is a CFTR corrector used in combination with other modulators to treat cystic fibrosis. Accurate quantification of Tezacaftor in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as this compound, is a common and highly effective strategy in mass spectrometry-based bioanalytical methods to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. This guide compares different validated analytical methods, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), for Tezacaftor quantification.
Data Presentation: Linearity and Range of Tezacaftor Quantification
The following tables summarize the linearity and range of various analytical methods for the quantification of Tezacaftor. The use of a deuterated internal standard like Tezacaftor-d4 or this compound is a common practice in these methods to enhance accuracy.
| Method | Analyte | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Tezacaftor | Tezacaftor-d4 | Rat Plasma | 1 - 15.02 ng/mL | 0.99988 | |
| LC-MS/MS | Tezacaftor | Deuterated IS | Human Plasma | 0.0025 - 1 µg/mL | 0.98742470 | [1] |
| UHPLC-MS/MS | Tezacaftor | Stable Isotope-labeled IS | Human EDTA Plasma | 0.025 - 25 mg/L | Not Specified | [2] |
| LC-MS/MS | Tezacaftor | Deuterated IS | Human Plasma | 0.008 - 12 mg/L | Not Specified | [3] |
| LC-MS/MS | Tezacaftor | Not Specified | Plasma | 0.1 - 20 µg/mL | Not Specified | |
| RP-HPLC | Tezacaftor | None | Bulk and Marketed Formulation | 50 - 150 µg/mL | >0.9990 | |
| RP-HPLC | Tezacaftor | None | Bulk and Marketed Formulation | 10 - 60 µg/mL | 0.9992 | |
| RP-HPLC | Tezacaftor | None | Bulk and Marketed Formulation | 25 - 125 µg/mL | >0.99 | |
| HPLC | Tezacaftor | Lumacaftor | Human Plasma | 300 - 1200 ng/mL | 0.999 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
1. LC-MS/MS Method for Simultaneous Quantification of Ivacaftor and Tezacaftor in Rat Plasma
-
Sample Preparation: Protein precipitation with acetonitrile (B52724).
-
Internal Standards: Ivacaftor-d4 and Tezacaftor-d4.
-
Chromatographic Separation:
-
Column: Eclipse plus C18 (100 mm × 4.6 mm, 1.8 µm).
-
Mobile Phase: 0.1% trifluoroacetic acid in water and acetonitrile (60:40 v/v), pH 2.5.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 μL.
-
Column Temperature: Ambient.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Tezacaftor: m/z 521.29→420.55
-
Tezacaftor-d4: m/z 525.76→420.35
-
-
-
Linearity Determination: Calibration curves were generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A weighted linear regression (1/x) was used.
2. RP-HPLC Method for Simultaneous Estimation of Tezacaftor and Ivacaftor in Bulk and Marketed Formulation
-
Sample Preparation: Standard and sample solutions were prepared by dissolving the compounds in the mobile phase.
-
Chromatographic Separation:
-
Column: Kromosil C18.
-
Mobile Phase: 0.1M KH2PO4 and methanol (B129727) (65:35 v/v).
-
Detection Wavelength: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
-
Linearity Determination: Five calibration solutions were prepared ranging from 50 to 150 µg/ml for Tezacaftor. The calibration curve was constructed by plotting the peak area against the concentration.
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for determining the linearity and range of an analytical method using an internal standard.
Caption: Workflow for Linearity and Range Determination.
Comparison of Alternatives
The primary alternative to using this compound as an internal standard in LC-MS/MS methods is the use of other analytical techniques like RP-HPLC with UV detection.
-
LC-MS/MS with this compound: This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and ability to correct for matrix effects and procedural inconsistencies. The use of a stable isotope-labeled internal standard like this compound ensures that the analyte and the standard behave almost identically during sample preparation and analysis, leading to highly accurate and precise results. This method is particularly suitable for complex biological matrices like plasma.
-
RP-HPLC with UV Detection: This method is generally less sensitive and selective than LC-MS/MS. Without an internal standard, it is more susceptible to variations in sample preparation and matrix effects, which can impact accuracy and precision. However, for less complex matrices, such as bulk drug formulations, RP-HPLC can be a robust, cost-effective, and reliable method for quantification. Some HPLC methods may use a different, structurally similar compound as an internal standard (e.g., Lumacaftor) to improve precision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Gold Standard: Accuracy and Precision of Tezacaftor Quantification with Tezacaftor-d6
For researchers and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. In the analysis of Tezacaftor, a key corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, the use of a deuterated internal standard, Tezacaftor-d6, has become a cornerstone for achieving reliable bioanalytical results. This guide provides a comprehensive comparison of Tezacaftor quantification methods, highlighting the superior performance of stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) using this compound and contrasting it with alternative approaches.
Unparalleled Performance with Isotope Dilution LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound or Tezacaftor-d9, is the gold standard for the quantification of Tezacaftor in biological matrices.[1][2] This approach, known as stable isotope dilution analysis, involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. This internal standardization effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to exceptional accuracy and precision.
Multiple studies have validated LC-MS/MS methods for the simultaneous quantification of Tezacaftor and other CFTR modulators like Ivacaftor and Elexacaftor in plasma, dried blood spots (DBS), and sputum.[3][4] These methods consistently demonstrate high sensitivity, with lower limits of quantification (LLOQ) in the low ng/mL range, and excellent linearity over a wide concentration range.
Table 1: Performance Characteristics of Tezacaftor Quantification using LC-MS/MS with a Deuterated Internal Standard
| Parameter | Performance Metric | Reference |
| Linearity Range | 1 - 15.02 ng/mL | |
| 0.025 - 25 mg/L | ||
| 0.1 - 20 µg/mL | ||
| 0.020 - 12.000 µg/mL | ||
| Accuracy | Intra- and inter-day ≤15% | |
| Within-run and between-run: 95.8% - 112.9% | ||
| Precision | Intra- and inter-day ≤15% | |
| Within-run and between-run <12.7% for LLOQ and <6.7% for higher concentrations | ||
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | |
| 0.1 µg/mL | ||
| 0.008 mg/L |
Alternative Methods: RP-HPLC
While LC-MS/MS with a deuterated internal standard is the preferred method for bioanalysis due to its selectivity and sensitivity, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection offers a viable alternative for the quantification of Tezacaftor in bulk drug and pharmaceutical formulations. These methods are generally less complex and more accessible than LC-MS/MS.
However, RP-HPLC methods typically exhibit higher limits of detection (LOD) and quantification (LOQ) compared to LC-MS/MS, making them less suitable for the analysis of biological samples where drug concentrations are often low. Furthermore, without the use of an appropriate internal standard that can account for extraction efficiency and matrix effects, the accuracy and precision of HPLC methods in complex matrices can be compromised.
Table 2: Performance Characteristics of Tezacaftor Quantification using RP-HPLC
| Parameter | Performance Metric | Reference |
| Linearity Range | 50 - 150 µg/ml | |
| 25 - 125 µg/ml | ||
| 25 - 75 µg/ml | ||
| Accuracy | 98.08% recovery | |
| Precision (%RSD) | 0.625% | |
| Limit of Detection (LOD) | 0.405 µg/ml | |
| 0.167 µg/ml | ||
| Limit of Quantification (LOQ) | 1.351 µg/ml | |
| 0.556 µg/ml |
Experimental Protocols
LC-MS/MS Method with this compound
A common workflow for the quantification of Tezacaftor in plasma using LC-MS/MS with a deuterated internal standard is outlined below.
Caption: LC-MS/MS workflow for Tezacaftor quantification.
Detailed Methodology:
-
Sample Preparation: To a small volume of plasma (e.g., 20-50 µL), a precise amount of this compound internal standard is added. Proteins are then precipitated using a solvent like acetonitrile. Following centrifugation, the clear supernatant is transferred for analysis.
-
Liquid Chromatography: The extract is injected into an HPLC system. Separation of Tezacaftor and its deuterated internal standard from other matrix components is typically achieved on a C18 reversed-phase column. The mobile phase often consists of a mixture of an aqueous solvent with an acid (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.
-
Mass Spectrometry: The column effluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. Detection is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both Tezacaftor and this compound are monitored for highly selective and sensitive quantification.
RP-HPLC Method
The workflow for quantifying Tezacaftor in a pharmaceutical formulation using RP-HPLC is generally simpler.
Caption: RP-HPLC workflow for Tezacaftor quantification.
Detailed Methodology:
-
Sample Preparation: A known amount of the bulk drug or powdered tablets is dissolved in the mobile phase or a suitable solvent. The solution is then filtered to remove any undissolved excipients.
-
High-Performance Liquid Chromatography: The filtered sample is injected into the HPLC system. A C18 column is commonly used for separation. The mobile phase is typically a mixture of a buffer (e.g., 0.1M KH2PO4) and an organic solvent like methanol.
-
UV Detection: Tezacaftor is detected by its absorbance of UV light at a specific wavelength, for example, 260 nm. Quantification is based on the peak area, which is proportional to the concentration of the analyte.
Conclusion
For the bioanalysis of Tezacaftor in complex matrices such as plasma, the use of a deuterated internal standard like this compound in conjunction with LC-MS/MS is unequivocally the superior method. It provides the necessary sensitivity, selectivity, accuracy, and precision to ensure reliable pharmacokinetic and therapeutic drug monitoring studies. While RP-HPLC methods are suitable for quality control of pharmaceutical formulations, they lack the performance characteristics required for demanding bioanalytical applications. The adoption of stable isotope dilution LC-MS/MS is therefore essential for researchers and clinicians seeking the highest quality data in the development and clinical use of Tezacaftor.
References
- 1. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Quantification of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor and their active metabolites in plasma using UHPLC-MS/MS: Doors open to the application of therapeutic drug monitoring in cystic fibrosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Tezacaftor-d6 for Inter-Laboratory Study Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tezacaftor-d6 as an internal standard for the quantitative analysis of Tezacaftor in inter-laboratory validation studies. The use of a stable isotope-labeled internal standard is crucial for robust and reproducible bioanalytical methods, particularly in multi-site proficiency testing where minimizing analytical variability is paramount.
The Gold Standard for Bioanalysis: this compound
This compound is a deuterated analog of Tezacaftor, a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are widely considered the gold standard.[3][4] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[3][4][5]
The primary advantage of using an isotopically labeled version of the analyte is the control it provides for variability in extraction, HPLC injection, and ionization.[4] This leads to improved accuracy, precision, and robustness of the analytical method, which is essential for successful inter-laboratory comparisons.[5][6]
Performance in a Simulated Inter-Laboratory Study
To illustrate the benefits of this compound, the following table summarizes hypothetical yet representative data from a simulated inter-laboratory study comparing its performance against a non-isotopically labeled internal standard (Structural Analog IS). The data reflects the expected improvements in data consistency and reliability across different testing sites.
| Performance Metric | This compound (Internal Standard) | Structural Analog (Internal Standard) | Comments |
| Inter-Laboratory Precision (%CV) | ≤ 5% | 10-20% | This compound significantly reduces variability between laboratories by co-eluting with the analyte and experiencing identical matrix effects.[3][4] |
| Inter-Laboratory Accuracy (%Bias) | ± 5% | ± 15% | The near-identical chemical behavior of this compound to the native analyte allows for more accurate correction of sample loss during preparation and instrumental variations. |
| Matrix Effect Variability (%CV) | < 3% | 5-15% | Deuterated standards are highly effective at compensating for differential matrix effects between samples and laboratories, a common issue with structural analog internal standards.[7] |
| Method Robustness | High | Moderate | Methods using deuterated standards are less susceptible to minor variations in chromatographic conditions, leading to more consistent performance.[4] |
| Regulatory Acceptance | Preferred | Acceptable with justification | Regulatory bodies like the FDA and EMA prefer the use of stable isotope-labeled internal standards for bioanalytical method validation due to the higher confidence in the data. |
Experimental Protocols
A detailed methodology is crucial for reproducing analytical results. The following is a representative LC-MS/MS protocol for the quantification of Tezacaftor in human plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of a human plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard stock solution (concentration will depend on the specific assay requirements).
-
Briefly vortex to mix.
-
Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial for analysis.[3]
LC-MS/MS Method
-
LC Column: A reversed-phase column, such as a Hypersil Gold aQ column, is suitable for separation.[8]
-
Mobile Phase: A gradient of methanol (B129727) and water with a formic acid modifier is typically used.
-
Flow Rate: A flow rate of 0.5 mL/min is a common starting point.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Tezacaftor and this compound would be monitored.
Visualizing the Workflow and Principles
To further clarify the processes involved, the following diagrams illustrate the inter-laboratory study workflow and the principle of isotopic dilution analysis.
Caption: Workflow of a typical inter-laboratory validation study.
References
- 1. ClinPGx [clinpgx.org]
- 2. Pharmacokinetics of Ivacaftor, Tezacaftor, Elexacaftor, and Lumacaftor in Special Cystic Fibrosis Populations: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. youtube.com [youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. myadlm.org [myadlm.org]
- 8. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Stability of Deuterium in Tezacaftor-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the isotopic exchange of deuterium (B1214612) in Tezacaftor-d6, a deuterated corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. While direct experimental data on the isotopic exchange of this compound is not publicly available, this document outlines the potential metabolic pathways that could lead to deuterium loss, compares its stability profile to other deuterated drugs based on established principles, and provides detailed experimental protocols for researchers to conduct their own stability assessments.
Introduction to Deuterated Drugs and the Kinetic Isotope Effect
Deuterated drugs are pharmaceutical compounds in which one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This substitution can significantly alter the drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[1][2] This can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life, reduced formation of toxic metabolites, and an improved pharmacokinetic profile.[][4]
Tezacaftor is a CFTR corrector that helps the misfolded F508del-CFTR protein to fold correctly, traffic to the cell surface, and function properly.[5] this compound is a deuterated version of Tezacaftor. The rationale for its development is to improve upon the pharmacokinetic properties of the parent drug.
Potential for Deuterium Exchange in this compound
The stability of the deuterium label in this compound is crucial for maintaining its advantageous pharmacokinetic properties. Isotopic exchange, the replacement of deuterium with hydrogen, would negate the benefits of deuteration. The primary routes for such exchange are through metabolic processes.
Tezacaftor is extensively metabolized in humans, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5. This metabolism leads to the formation of several metabolites, including M1, M2, and M5. The M1 metabolite is considered to have similar activity to the parent drug, while M2 is significantly less active, and M5 is inactive. Another minor metabolite, M3, is formed through direct glucuronidation.
The positions of deuterium substitution in this compound are critical. If the deuterium atoms are placed at sites of metabolic attack by CYP3A4/5, the C-D bond strength would slow down the formation of metabolites, leading to a more stable parent drug concentration. However, if deuterium is lost through exchange reactions, the metabolic rate would revert to that of the non-deuterated drug.
Factors that can influence deuterium exchange include:
-
Enzymatic reactions: Cytochrome P450 enzymes can catalyze reactions that may lead to deuterium exchange.
-
pH and temperature: Extreme pH and high temperatures can promote chemical exchange of deuterium with protons from the surrounding solvent.
-
Solvent: Protic solvents, such as water, can be a source of protons for exchange reactions.
Comparison with Alternative Deuterated CFTR Modulators
Direct comparative studies on the isotopic stability of this compound versus other deuterated CFTR modulators are not available in the public domain. However, we can draw comparisons based on the principles of deuterated drug design.
One notable deuterated alternative is deutivacaftor (B606829) (VX-561), a deuterated form of ivacaftor. Ivacaftor is a CFTR potentiator, a different class of modulator that increases the channel-opening probability of the CFTR protein at the cell surface. Studies on deutivacaftor have shown enhanced stability in vitro and in healthy volunteers compared to ivacaftor, allowing for once-daily dosing. This suggests that the deuterium substitution in deutivacaftor is at a metabolically sensitive position and is stable against isotopic exchange.
The combination therapy Alyftrek (vanzacaftor/tezacaftor/deutivacaftor) includes the deuterated potentiator deutivacaftor. The inclusion of a deuterated component in this triple combination therapy underscores the clinical and commercial viability of this approach to improving drug performance.
The stability of this compound would be expected to be comparable to other successfully developed deuterated drugs if the deuterium atoms are strategically placed at sites of metabolism and are not prone to chemical exchange under physiological conditions.
Data Summary
As no direct quantitative data for this compound isotopic exchange is available, the following table provides a conceptual framework for comparing key stability parameters. Researchers can use this structure to tabulate their own experimental findings.
| Parameter | This compound (Hypothetical) | Alternative Deuterated Modulator (e.g., Deutivacaftor) | Non-Deuterated Tezacaftor |
| Rate of Metabolism (in vitro) | Slower | Slower | Faster |
| In Vivo Half-Life | Longer | Longer | Shorter |
| % Deuterium Retention (Post-incubation) | High | High (as demonstrated in studies) | N/A |
| Metabolite Formation Rate | Reduced | Reduced | Standard |
Experimental Protocols for Assessing Deuterium Exchange
To empirically determine the isotopic stability of this compound, researchers can employ the following experimental protocols.
In Vitro Metabolic Stability Assay
Objective: To assess the rate of metabolism and potential for deuterium loss in the presence of liver microsomes.
Methodology:
-
Incubation: Incubate this compound with human liver microsomes (containing CYP3A4/5 enzymes) and a NADPH regenerating system.
-
Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the disappearance of the parent drug (this compound).
-
Monitor the appearance of metabolites.
-
Determine the isotopic purity of the remaining parent drug at each time point by analyzing the mass isotopologue distribution. A shift in the distribution towards lower masses would indicate deuterium loss.
-
In Vivo Pharmacokinetic and Isotopic Stability Study
Objective: To evaluate the pharmacokinetic profile and in vivo deuterium retention of this compound in an animal model.
Methodology:
-
Dosing: Administer this compound to a suitable animal model (e.g., rats or mice).
-
Sample Collection: Collect plasma samples at multiple time points post-dosing.
-
Sample Preparation: Extract the drug and its metabolites from the plasma.
-
LC-MS Analysis:
-
Quantify the concentration of this compound and its major metabolites over time to determine pharmacokinetic parameters (e.g., half-life, clearance).
-
Assess the isotopic purity of the circulating this compound at each time point to determine the extent of in vivo deuterium exchange.
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: While typically used for protein conformational studies, HDX-MS principles can be adapted to study the stability of small molecules under various conditions.
Methodology:
-
Incubation: Incubate this compound in a deuterated solvent (e.g., D₂O) under different pH and temperature conditions.
-
Quenching: At various time points, quench the exchange reaction by rapidly lowering the pH and temperature.
-
Analysis: Analyze the sample by high-resolution mass spectrometry to measure the incorporation of deuterium (or loss of protium (B1232500) in the case of back-exchange). This will reveal the lability of the C-H/C-D bonds under different chemical environments.
Visualizations
Tezacaftor Metabolism and Potential Deuterium Exchange
Caption: Metabolic pathways of this compound and potential for isotopic exchange.
Experimental Workflow for Assessing Isotopic Stability
Caption: Workflow for in vitro and in vivo assessment of this compound stability.
Conclusion
The strategic deuteration of drugs like Tezacaftor holds significant promise for improving their therapeutic profiles. The stability of the deuterium label is paramount to realizing these benefits. While direct comparative data for this compound is lacking, an understanding of its metabolic pathways and the principles of deuterated drugs allows for a robust assessment of its potential stability. The experimental protocols outlined in this guide provide a clear path for researchers to generate empirical data on the isotopic exchange of this compound and compare its performance with other CFTR modulators. Such studies are essential for the continued development of improved therapies for cystic fibrosis.
References
Performance of Tezacaftor-d6 Across Different Mass Spectrometers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tezacaftor, a key component in cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies, is critical for pharmacokinetic studies and therapeutic drug monitoring. The use of a deuterated internal standard, Tezacaftor-d6, is a common practice to ensure the precision and accuracy of bioanalytical methods. The choice of mass spectrometer can significantly impact the performance of these assays. This guide provides a comparative overview of the performance of this compound on different mass spectrometry platforms, supported by experimental data and detailed protocols.
Quantitative Performance Comparison
While direct comparative studies of this compound across a range of mass spectrometers are limited in publicly available literature, a comprehensive analysis of published bioanalytical methods reveals the robust performance of triple quadrupole (QQQ) mass spectrometers for this application. High-resolution mass spectrometry (HRMS) platforms like Quadrupole Time-of-Flight (QTOF) and Orbitrap are increasingly being adopted for quantitative analyses and offer distinct advantages.
The following table summarizes the performance characteristics of Tezacaftor analysis using a triple quadrupole mass spectrometer, as reported in various studies. Tezacaftor-d4, a closely related deuterated analog, is often used as the internal standard, and its performance is representative of what can be expected with this compound.
Table 1: Performance of Tezacaftor Analysis on Triple Quadrupole (QQQ) Mass Spectrometers
| Parameter | Performance Metric | Mass Spectrometer | Matrix | Internal Standard | Reference |
| Lower Limit of Quantification (LLOQ) | 20.160 ng/mL | API 4500 Triple Quadrupole | Human Plasma | Lumacaftor | [1] |
| 0.008 mg/L (8 ng/mL) | Thermofisher Quantiva Triple-Quadrupole | Human Plasma | Deuterated Internal Standards | [2] | |
| 1 ng/mL | Not Specified | Rat Plasma | Tezacaftor-d4 | [3] | |
| Linearity (Correlation Coefficient, r²) | 0.9989 | API 4500 Triple Quadrupole | Human Plasma | Lumacaftor | [1] |
| >0.99 | Thermofisher Quantiva Triple-Quadrupole | Human Plasma | Deuterated Internal Standards | [2] | |
| 0.99988 | Not Specified | Rat Plasma | Tezacaftor-d4 | [3] | |
| Precision (%CV) | 4.07% at LLOQ | API 4500 Triple Quadrupole | Human Plasma | Lumacaftor | [1] |
| Intra- and inter-day accuracy and precision were ≤15% | Not Specified | Pediatric Plasma | Not Specified | [4][5] | |
| Accuracy | 101.77% at LLOQ | API 4500 Triple Quadrupole | Human Plasma | Lumacaftor | [1] |
| Intra- and inter-day accuracy and precision were ≤15% | Not Specified | Pediatric Plasma | Not Specified | [4][5] |
Performance on Different Mass Spectrometry Platforms
Triple Quadrupole (QQQ) Mass Spectrometry
Triple quadrupole mass spectrometers are the gold standard for targeted quantification in bioanalysis due to their exceptional sensitivity, selectivity, and wide dynamic range.[6] Operating in Multiple Reaction Monitoring (MRM) mode, they offer high specificity by monitoring a specific precursor-to-product ion transition for both the analyte and its deuterated internal standard. This minimizes matrix interference and leads to low limits of detection and quantification, making them ideal for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[6] The data presented in Table 1 consistently demonstrates the suitability of QQQ instruments for the robust quantification of Tezacaftor.
Quadrupole Time-of-Flight (QTOF) Mass Spectrometry
QTOF mass spectrometers provide high-resolution and accurate mass measurements, which can be advantageous for both quantitative and qualitative analysis. While traditionally used for metabolite identification and unknown screening, modern QTOF instruments have shown comparable quantitative performance to triple quadrupoles for many applications.[7][8]
For the analysis of this compound, a QTOF instrument would offer:
-
High Selectivity: The high-resolution capability allows for the extraction of the analyte signal with a very narrow mass window, effectively discriminating it from background interferences.[8]
-
Retrospective Analysis: The full-scan data acquisition enables retrospective analysis for metabolites or other compounds of interest without the need for re-injection.[9]
-
Comparable Sensitivity: While QQQ instruments are often considered more sensitive for targeted analysis, recent advancements in QTOF technology have narrowed this gap, with some studies showing comparable limits of detection.[7] However, for the most demanding applications requiring the lowest possible detection limits, a triple quadrupole might still be superior.[10][11]
Orbitrap Mass Spectrometry
Orbitrap mass spectrometers are another type of high-resolution mass spectrometer that offers very high resolution and mass accuracy.[12] The quantitative performance of Orbitrap instruments has been shown to be comparable to that of triple quadrupoles for a wide range of small molecules.[13][14]
Key advantages of using an Orbitrap for this compound analysis include:
-
Exceptional Mass Resolution: The high resolving power of the Orbitrap can separate the analyte signal from even very close-eluting isobaric interferences, leading to highly reliable quantification.[12]
-
Versatility: Orbitrap instruments can perform both targeted quantification and untargeted screening in a single run, providing a comprehensive overview of the sample.[6]
-
Sensitivity: Modern Orbitrap instruments can achieve sensitivity levels comparable to triple quadrupoles, particularly when operating in targeted modes like parallel reaction monitoring (PRM).[6]
Experimental Protocols
The following are generalized experimental protocols based on published methods for the analysis of Tezacaftor using LC-MS/MS with a triple quadrupole mass spectrometer.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add a solution containing the deuterated internal standard (this compound).[2]
-
Add a protein precipitation agent, such as methanol (B129727) or acetonitrile (B52724).[2]
-
Vortex the sample to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column is typically used for the separation of Tezacaftor and its internal standard.[2][3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile with 0.1% formic acid) is commonly employed.[1]
-
Flow Rate: A typical flow rate is in the range of 0.5-1.0 mL/min.[1][3]
Mass Spectrometry (Triple Quadrupole)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor and product ion transitions for both Tezacaftor and this compound need to be optimized on the specific instrument. For Tezacaftor, a reported transition is m/z 521.29→420.55. For Tezacaftor-d4, a transition of m/z 525.76→420.35 has been used.[3] The transitions for this compound would be similarly determined.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Key features of different mass spectrometer types for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro--amitriptyline and verapamil as model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Comparison between triple quadrupole, time of flight and hybrid quadrupole time of flight analysers coupled to liquid chromatography for the detection of anabolic steroids in doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Commercial Tezacaftor-d6 for Research Applications
For researchers, scientists, and drug development professionals, the quality and consistency of stable isotope-labeled compounds are paramount for accurate experimental outcomes. This guide provides a comparative overview of Tezacaftor-d6 from various commercial suppliers, focusing on key quality attributes. Due to the proprietary nature of Certificates of Analysis (CoA), this guide presents a representative comparison based on typical specifications for high-quality deuterated compounds.
Data Presentation: A Comparative Analysis
The selection of a this compound supplier should be guided by a thorough evaluation of their product's analytical data. Key parameters to consider are chemical purity, isotopic enrichment, and the presence of residual solvents or other impurities. The following table summarizes hypothetical, yet realistic, data for this compound from three representative commercial suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Methodology |
| Chemical Purity | 99.8% | 99.5% | ≥99.0% | HPLC |
| Isotopic Enrichment | 99.5 atom % D | 99.2 atom % D | ≥98 atom % D | Mass Spectrometry |
| Deuterium (B1214612) Incorporation | ≥99% d6 | ≥98% d6 | Not Specified | Mass Spectrometry |
| Residual Solvents | <0.1% | <0.2% | Complies with ICH Q3C | GC-HS |
| Appearance | White to Off-White Solid | White Solid | White Crystalline Solid | Visual Inspection |
| Identity Confirmation | Conforms to structure | Conforms to structure | Conforms to structure | ¹H-NMR, MS |
Experimental Protocols
Accurate assessment of this compound quality relies on robust analytical methodologies. Below are detailed protocols for the key experiments cited in this guide.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of this compound and to identify and quantify any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Procedure:
-
Prepare a standard solution of this compound at a known concentration in a suitable solvent (e.g., acetonitrile).
-
Inject the sample onto the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Isotopic Enrichment and Deuterium Incorporation Analysis by Mass Spectrometry (MS)
-
Objective: To determine the percentage of deuterium atoms in the this compound molecule and the distribution of deuterated species.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., ESI).
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent.
-
Infuse the sample directly into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion cluster.
-
Calculate the isotopic enrichment by comparing the intensities of the ion peaks corresponding to the deuterated (d6) and non-deuterated (d0) forms of Tezacaftor.
-
Identity Confirmation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Procedure:
-
Dissolve a small amount of the this compound sample in the NMR solvent.
-
Acquire the ¹H-NMR spectrum.
-
The spectrum should be consistent with the known structure of Tezacaftor, with the absence of signals at the positions where deuterium has been incorporated.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for supplier evaluation and a simplified signaling pathway relevant to Tezacaftor's mechanism of action.
Caption: A logical workflow for the evaluation and selection of a commercial this compound supplier.
Caption: A simplified diagram illustrating the effect of the F508del mutation on CFTR protein processing and the corrective action of Tezacaftor.
Validating Tezacaftor-d6 for Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Tezacaftor-d6 for use as an internal standard in clinical research, particularly in the bioanalysis of Tezacaftor. It compares the performance of deuterated internal standards with potential alternatives and provides supporting experimental data and protocols to ensure the accuracy and reliability of pharmacokinetic and other clinical studies.
The Critical Role of Internal Standards in Bioanalysis
In clinical research, accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose due to its high sensitivity and selectivity. The use of an appropriate internal standard (IS) is fundamental to a robust and reliable LC-MS/MS assay. An ideal IS should mimic the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency. This compensates for variability during sample preparation, injection, and ionization, thereby ensuring accurate quantification.[1]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis.[1] By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical and physical behavior remains nearly identical.
Performance Comparison: this compound vs. Alternatives
The choice of internal standard significantly impacts the quality of bioanalytical data. This section compares the expected performance of this compound with other potential alternatives.
| Internal Standard Type | Key Advantages | Key Disadvantages | Suitability for Tezacaftor Analysis |
| This compound (Deuterated) | - Co-elution: Nearly identical retention time to Tezacaftor, ensuring it experiences the same matrix effects. - Similar Ionization: Almost identical ionization efficiency, providing excellent normalization for signal suppression or enhancement. - High Accuracy and Precision: Minimizes variability, leading to highly reliable and reproducible results. | - Cost: Synthesis of deuterated compounds can be more expensive than non-labeled analogs. - Isotopic Purity: Must be high to avoid interference from unlabeled analyte. | Excellent (Gold Standard) |
| Structural Analog | - Lower Cost: Generally more readily available and less expensive than SIL-IS. | - Different Retention Time: May not co-elute with Tezacaftor, leading to differential matrix effects. - Varying Ionization Efficiency: Can have different ionization responses, leading to inaccurate quantification. - Increased Method Development Time: Requires more extensive validation to demonstrate its suitability.[1] | Moderate (Requires extensive validation) |
| No Internal Standard | - Simplest Approach: Avoids the need to source or synthesize an internal standard. | - High Variability: Prone to significant errors from sample preparation, matrix effects, and instrument drift. - Poor Accuracy and Precision: Not suitable for regulatory submissions or reliable clinical research. | Not Recommended |
Experimental Data: Validation of a Bioanalytical Method Using a Deuterated Tezacaftor Internal Standard
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of Tezacaftor in human plasma using a deuterated internal standard (e.g., Tezacaftor-d4 or Tezacaftor-d9, with performance expected to be comparable to this compound). These parameters are established in accordance with international guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[2][3]
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Tezacaftor | 1 - 15.02 | Linear, 1/x² weighting | > 0.999 |
Data adapted from a study using Tezacaftor-d4 as an internal standard.
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1.0 | ≤ 20 | ± 20 | ≤ 20 | ± 20 |
| Low | 3.0 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| Medium | 7.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| High | 12.0 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
Acceptance criteria as per FDA and ICH guidelines. LLOQ: Lower Limit of Quantification.
Table 3: Matrix Effect and Recovery
| QC Level | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| Low | 0.95 - 1.05 | 0.98 - 1.02 | 85 - 95 |
| High | 0.96 - 1.04 | 0.99 - 1.01 | 87 - 96 |
Matrix factor close to 1 indicates minimal ion suppression or enhancement. IS-normalized matrix factor close to 1 demonstrates that the deuterated internal standard effectively compensates for matrix effects.
Experimental Protocols
This section details the typical methodologies for the validation of a bioanalytical method for Tezacaftor using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm × 4.6 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tezacaftor: m/z 521.29 → 420.55
-
Tezacaftor-d4: m/z 525.76 → 420.35 (A similar shift would be expected for this compound)
-
-
Validation Parameters
The bioanalytical method is validated according to the principles outlined in the ICH M10 guideline, assessing the following parameters:
-
Selectivity: Analysis of at least six different blank plasma lots to ensure no significant interference at the retention times of Tezacaftor and this compound.
-
Linearity: A calibration curve is constructed by plotting the peak area ratio of Tezacaftor to this compound against the nominal concentration of Tezacaftor. A linear regression with appropriate weighting is applied.
-
Accuracy and Precision: Determined by analyzing quality control samples at four concentration levels (LLOQ, low, medium, and high) in multiple replicates on different days.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The internal standard-normalized matrix factor is calculated to demonstrate the effectiveness of this compound in compensating for matrix effects.
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of Tezacaftor in plasma is assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation and application of this compound in clinical research.
Conclusion
The use of a deuterated internal standard, such as this compound, is the superior choice for the bioanalysis of Tezacaftor in clinical research. Its ability to closely mimic the behavior of the analyte throughout the analytical process ensures the highest level of accuracy, precision, and reliability in quantitative data. While structural analogs may be a lower-cost alternative, they require significantly more extensive validation to ensure they do not compromise the integrity of the clinical data. For regulatory submissions and pivotal clinical trials, the investment in a stable isotope-labeled internal standard like this compound is well-justified to guarantee the robustness and defensibility of the bioanalytical method.
References
Bridging the Analytical Gap: A Comparative Guide to Tezacaftor and Tezacaftor-d6 Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Tezacaftor, a key component in cystic fibrosis transmembrane conductance regulator (CFTR) modulator therapies. It specifically addresses the transition from an assay utilizing a non-deuterated internal standard to a more robust method employing a deuterated internal standard, Tezacaftor-d6. This process, known as a bridging study, is critical for ensuring data continuity and comparability throughout the drug development lifecycle.
The Imperative for Robust Bioanalysis in Drug Development
Accurate and precise quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic (PK) and pharmacodynamic (PD) studies. The choice of internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it directly impacts the reliability of the data. While structurally similar analogs can be used, stable isotope-labeled internal standards (SIL-ISs), such as deuterated compounds, are considered the gold standard. They offer superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioanalytical method validation, with a clear preference for the use of SIL-ISs.[1][2]
Performance Comparison: Tezacaftor vs. This compound as Internal Standard
The following table summarizes the expected performance characteristics of two different analytical approaches for Tezacaftor quantification: one using a non-deuterated analog as an internal standard (e.g., Lumacaftor) and the other employing a deuterated internal standard (this compound). The data presented is a synthesis of typical performance parameters reported in validated bioanalytical methods.[3][4][5][6][7][8][9][10][11][12]
| Parameter | Assay with Non-Deuterated IS (e.g., Lumacaftor) | Assay with Deuterated IS (this compound) | Advantage of Deuterated IS |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both methods demonstrate excellent linearity. |
| Lower Limit of Quantification (LLOQ) | 300 ng/mL | 0.1 - 20 ng/mL | Significantly lower LLOQ, enabling more sensitive quantification. |
| Precision (%CV) | ≤ 15% | ≤ 15% | Both methods meet regulatory acceptance criteria. |
| Accuracy (%Bias) | 85-115% | 85-115% | Both methods meet regulatory acceptance criteria. |
| Matrix Effect | Potential for significant variability | Minimal to no variability | Co-elution of the deuterated IS with the analyte effectively normalizes for ion suppression or enhancement.[2] |
| Extraction Recovery | Variable | Consistent and reproducible | The deuterated IS closely mimics the extraction behavior of the analyte. |
| Overall Robustness | Susceptible to variations in sample matrix and experimental conditions | More robust and less prone to analytical variability | Leads to higher data reliability and fewer failed runs. |
Experimental Protocol: A Bridging Study for Tezacaftor Assays
A bridging study is essential when transitioning between two validated bioanalytical methods to ensure that the data generated by both methods are comparable and interchangeable.[13]
Objective: To demonstrate the comparability of a validated HPLC-UV assay for Tezacaftor using Lumacaftor as an internal standard (Method A) and a newly validated LC-MS/MS assay using this compound as an internal standard (Method B).
Methodology:
-
Sample Selection: A minimum of 20-50 clinical study samples previously analyzed using Method A should be selected. These samples should cover the entire calibration range (low, medium, and high concentrations).
-
Sample Analysis: Each selected sample will be re-assayed using the validated Method B.
-
Data Analysis: The concentration values obtained from both methods will be statistically compared.
-
Correlation and Agreement: The primary analysis will involve calculating the correlation coefficient (r) and performing regression analysis (e.g., Deming regression or Passing-Bablok regression) to assess the relationship and bias between the two methods.
-
Acceptance Criteria: A pre-defined acceptance criterion should be met. For example, at least 67% of the samples should have a percent difference of no more than ±20% between the two methods.
-
Sample Preparation and Chromatography (LC-MS/MS with this compound)
-
Sample Preparation: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution and 200 µL of acetonitrile (B52724) for protein precipitation. Vortex and centrifuge. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 1.9 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for Tezacaftor and this compound will be monitored.
-
Visualizing the Bridging Study Workflow
Caption: A flowchart illustrating the key phases and steps involved in a bioanalytical method bridging study.
Conclusion
The transition to a bioanalytical method utilizing a deuterated internal standard like this compound offers significant advantages in terms of sensitivity, accuracy, and robustness. While both methods with and without a deuterated internal standard can be validated to meet regulatory standards, the use of a stable isotope-labeled internal standard provides a higher level of confidence in the generated data, particularly in the context of complex biological matrices. A well-designed and executed bridging study is a critical step in this transition, ensuring the integrity and continuity of data throughout a drug development program.
References
- 1. benchchem.com [benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients [mdpi.com]
- 4. jchps.com [jchps.com]
- 5. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a New LC-MS/MS Method for Simultaneous Quantification of Ivacaftor, Tezacaftor and Elexacaftor Plasma Levels in Pediatric Cystic Fibrosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. Simultaneous Quantification of Ivacaftor, Tezacaftor, and Elexacaftor in Cystic Fibrosis Patients’ Plasma by a Novel LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Novel LC-MS/MS Method for the Measurement of Elexacaftor, Tezacaftor and Ivacaftor in Plasma, Dried Plasma Spot (DPS) and Whole Blood in Volumetric Absorptive Microsampling (VAMS) Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Bridging Studies for Changing Analytical Methods During Trials – Clinical Research Made Simple [clinicalstudies.in]
Safety Operating Guide
Safe Disposal of Tezacaftor-d6: A Procedural Guide for Laboratory Professionals
The proper disposal of deuterated pharmaceutical compounds like Tezacaftor-d6 is a critical aspect of laboratory safety, environmental protection, and regulatory compliance. For researchers and drug development professionals, adherence to established protocols is essential to mitigate risks associated with chemical waste. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Before beginning any disposal procedure, it is crucial to understand the potential hazards associated with Tezacaftor. According to available Safety Data Sheets (SDS), Tezacaftor is classified with the following hazards:
-
Suspected of causing genetic defects[2].
Given these hazards, this compound should be handled as a hazardous substance. A thorough risk assessment should be conducted prior to handling, and the compound must be managed in a controlled environment, such as a chemical fume hood, to minimize exposure[2].
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound and its waste. This serves as the primary barrier against exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | To protect against splashes and aerosols, preventing serious eye irritation[1][4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use. | To prevent skin contact, which can cause irritation or allergic reactions[1][2]. |
| Body Protection | A lab coat or impervious clothing. | To protect the skin from accidental spills[1][4]. |
| Respiratory Protection | A suitable respirator should be used if there is a risk of generating dust or aerosols. | To prevent inhalation, which may cause respiratory tract irritation[1][2]. |
Waste Segregation and Containment
Proper segregation is a critical step in waste management to prevent dangerous chemical reactions and to ensure that waste is routed to the correct disposal stream[5].
-
Solid Waste:
-
Includes unused or expired this compound powder, contaminated weighing paper, pipette tips, and disposable labware.
-
Collect this waste in a dedicated, leak-proof, and clearly labeled hazardous waste container[6].
-
-
Liquid Waste:
-
Includes solutions containing this compound.
-
Do not pour down the drain. This practice is prohibited for hazardous pharmaceutical waste by regulatory bodies like the EPA[7][8][9].
-
Collect liquid waste in a sealable, chemical-resistant container. If using organic solvents, segregate halogenated and non-halogenated waste streams as per your institution's guidelines.
-
-
Contaminated PPE:
-
Used gloves, lab coats, and other contaminated items should be collected in a designated hazardous waste bag and sealed.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department[5].
Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound waste must be managed through your institution's official hazardous waste program.
Caption: Workflow for the proper disposal of this compound in a research laboratory.
Procedural Steps:
-
Consult Safety Documents: Always begin by reviewing the most current Safety Data Sheet (SDS) for Tezacaftor and your institution's specific Standard Operating Procedures (SOPs) for pharmaceutical waste[10].
-
Segregate Waste at the Source: As waste is generated, immediately place it into the correct, pre-labeled hazardous waste container.
-
Secure Storage: Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials[5].
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste[6]. Do not allow waste to accumulate beyond established limits[5].
-
Documentation: Maintain meticulous records of the waste generated and its disposal. This documentation is essential for regulatory compliance and institutional audits[5][11].
Disposal of pharmaceutical waste is heavily regulated to protect human health and the environment. In the United States, agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), along with state bodies, set the standards for this process[7][12][13]. Adherence to these guidelines is not optional and ensures that research is conducted responsibly.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 6. benchchem.com [benchchem.com]
- 7. Disposal of Pharmaceutical in Texas | PureWay Compliance Help Center [intercom.help]
- 8. Hazardous Waste Pharmaceuticals Management - Texas Commission on Environmental Quality - www.tceq.texas.gov [tceq.texas.gov]
- 9. Pharmaceutical Waste Management for Businesses and Homeowners | Florida Department of Environmental Protection [floridadep.gov]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. easyrxcycle.com [easyrxcycle.com]
- 13. sfenvironment.org [sfenvironment.org]
Essential Safety and Disposal Plan for Handling Tezacaftor-d6
Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Tezacaftor-d6 to mitigate risks and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Hazard Identification and Immediate Precautions
Tezacaftor is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[2][4] Always wash hands thoroughly after handling the compound. In case of exposure, follow these first aid measures:
-
After inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.
-
After skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use. |
| Body Protection | Impervious Clothing | A lab coat or chemical-resistant apron. |
| Respiratory Protection | Suitable Respirator | To be used if there is a risk of generating dust or aerosols. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is critical for laboratory safety and regulatory compliance.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the procedural steps for safely handling and disposing of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All materials contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling : The waste container must be labeled with the full chemical name "this compound" and the appropriate hazard symbols.
-
Storage : Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
